3-Phenyl-3-(1H-1,2,3,4-tetrazol-1-yl)propanoic acid
Descripción
Propiedades
IUPAC Name |
3-phenyl-3-(tetrazol-1-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c15-10(16)6-9(14-7-11-12-13-14)8-4-2-1-3-5-8/h1-5,7,9H,6H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPEATIREFBKQKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)O)N2C=NN=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
632291-64-6 | |
| Record name | 3-phenyl-3-(1H-1,2,3,4-tetrazol-1-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Physicochemical Profiling and Synthetic Integration of 3-Phenyl-3-(1H-1,2,3,4-tetrazol-1-yl)propanoic acid in Peptidomimetics
Structural Rationale and Molecular Strategy
As a Senior Application Scientist in drug development, I approach the integration of specialized building blocks not merely as a synthetic exercise, but as a strategic maneuver in molecular design. 3-Phenyl-3-(1H-1,2,3,4-tetrazol-1-yl)propanoic acid (CAS 632291-64-6) represents a highly sophisticated scaffold in modern medicinal chemistry.
Structurally, it is a derivative of β -phenylalanine where the primary amine has been replaced by a 1-substituted tetrazole ring. The tetrazole moiety is a privileged pharmacophore; in peptidomimetic design, 1-substituted tetrazoles act as non-classical bioisosteres for cis-amide bonds[1]. This substitution provides profound resistance to proteolytic degradation while maintaining the spatial geometry required for receptor binding. When positioned on a β -amino acid scaffold, the tetrazole ring restricts the conformational flexibility of the propanoic acid backbone, pre-organizing the molecule for optimal interaction with target proteins and altering receptor selectivity profiles[1].
Physicochemical Data and Molecular Identity
Understanding the physicochemical properties of this compound is critical for predicting its behavior in both synthetic workflows and biological systems. The presence of the tetrazole ring significantly alters the lipophilicity, collision cross-section, and hydrogen-bonding capacity compared to the native β -amino acid.
Below is the consolidated physicochemical profile essential for analytical tracking and mass spectrometry validation.
| Property | Value |
| Chemical Name | 3-Phenyl-3-(1H-1,2,3,4-tetrazol-1-yl)propanoic acid |
| CAS Registry Number | 632291-64-6[2] |
| Molecular Formula | C10H10N4O2[3] |
| Molecular Weight | 218.21 g/mol |
| Monoisotopic Mass | 218.08037 Da[3] |
| Predicted Collision Cross Section [M+H]+ | 146.2 Ų[3] |
| Predicted Collision Cross Section [M-H]- | 146.4 Ų[3] |
Synthetic Methodology: Tetrazole Construction
The de novo synthesis of 3-Phenyl-3-(1H-1,2,3,4-tetrazol-1-yl)propanoic acid relies on the multicomponent cyclization of the corresponding primary amine.
Synthetic workflow for tetrazole ring construction via multicomponent cyclization.
Protocol 1: Multicomponent Synthesis of the Tetrazole Core
Objective: Convert the primary amine of 3-amino-3-phenylpropanoic acid into a 1-substituted tetrazole.
Causality & Logic: The classical method utilizes a multicomponent reaction. Triethyl orthoformate acts as the carbon source for the tetrazole core (C5 position). Glacial acetic acid serves a dual purpose: it acts as the solvent and provides the acidic environment necessary to catalyze the formation of the iminium ion intermediate. Sodium azide provides the nitrogen atoms. Heating to 80°C is critical because the subsequent electrocyclic ring closure of the azide intermediate requires overcoming a significant activation energy barrier.
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 3-amino-3-phenylpropanoic acid (1.0 eq) in glacial acetic acid (0.5 M concentration).
-
Reagent Addition: Add triethyl orthoformate (1.5 eq) and sodium azide (1.5 eq) to the suspension. (Safety Note: Sodium azide is highly toxic and can form explosive hydrazoic acid; maintain the reaction in a well-ventilated fume hood and avoid contact with heavy metals).
-
Activation & Cyclization: Heat the mixture to 80°C and stir for 4–6 hours. The elevated temperature drives the cyclization of the iminium azide intermediate.
-
Quenching & Extraction: Once complete, cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3x). The organic layer contains the product, while unreacted salts remain in the aqueous phase.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue via recrystallization.
-
Self-Validating Checkpoint: The reaction is a self-validating system if monitored via LC-MS; the disappearance of the starting mass and the emergence of the product mass (m/z 219.08 [M+H]+) confirm the electrocyclic ring closure[3].
Application in Peptidomimetics: Solid-Phase Integration
Integrating this building block into larger peptide sequences requires optimized Solid-Phase Peptide Synthesis (SPPS) protocols to overcome the unique steric and electronic challenges posed by the tetrazole ring.
Logical framework for integrating tetrazole bioisosteres into peptidomimetic drug discovery.
Protocol 2: SPPS Coupling of the Tetrazole Derivative
Objective: Couple 3-Phenyl-3-(1H-1,2,3,4-tetrazol-1-yl)propanoic acid to a growing peptide chain on a solid support resin.
Causality & Logic: Tetrazole rings can induce significant steric hindrance at the adjacent β -carbon. Therefore, highly efficient coupling reagents like HATU are required. HATU generates a highly reactive 7-aza-OBt ester intermediate, minimizing epimerization and overcoming steric bulk. DIPEA is utilized as a base because its bulky isopropyl groups prevent it from acting as a nucleophile, ensuring it exclusively deprotonates the carboxylic acid for activation.
Step-by-Step Methodology:
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in Dimethylformamide (DMF) for 30 minutes.
-
Activation: In a separate vial, dissolve 3-Phenyl-3-(1H-1,2,3,4-tetrazol-1-yl)propanoic acid (3.0 eq relative to resin loading) and HATU (2.9 eq) in a minimal volume of DMF. Add DIPEA (6.0 eq) and vortex for 1 minute to pre-activate the carboxylic acid.
-
Coupling: Add the activated mixture to the resin. Agitate at room temperature for 2 hours.
-
Self-Validating Checkpoint: Perform a Kaiser test (or chloranil test for secondary amines) to confirm complete coupling. A successful coupling consumes all free primary amines on the resin, resulting in a negative (yellow) Kaiser test. If the beads turn blue, the coupling has failed or is incomplete, dictating a mandatory re-coupling step before proceeding.
-
Cleavage: Cleave the modified peptide from the resin using a standard TFA/scavenger cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2 hours, followed by precipitation in cold diethyl ether.
References
-
[2] 3-phenyl-3-(1H-1,2,3,4-tetrazol-1-yl)propanoic acid - NextSDS. NextSDS Chemical Substance Information. Available at: [Link]
-
[3] 632291-64-6 (C10H10N4O2) - PubChemLite. Université du Luxembourg. Available at: [Link]
-
[1] Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery. National Institutes of Health (NIH) - PMC. Available at: [Link]
Sources
3-Phenyl-3-(1H-1,2,3,4-tetrazol-1-yl)propanoic acid mechanism of action in vitro
In-Depth Technical Guide: In Vitro Mechanistic Profiling of 3-Phenyl-3-(1H-1,2,3,4-tetrazol-1-yl)propanoic Acid
Executive Summary & Structural Rationale
In modern medicinal chemistry, 3-Phenyl-3-(1H-1,2,3,4-tetrazol-1-yl)propanoic acid (CAS: 632291-64-6) serves as a highly specialized, conformationally restricted building block and pharmacological scaffold[1]. The molecule integrates a propanoic acid backbone, a lipophilic beta-phenyl ring, and a nitrogen-rich 1H-tetrazole moiety.
The core of its in vitro utility lies in the tetrazole ring acting as a premier non-classical bioisostere for carboxylic acids[2]. With a pKa of approximately 4.89, the tetrazole ring mimics the physiological ionization state of endogenous carboxylates[3]. However, the delocalized planar 6π-electron system of the tetrazole provides a significantly larger surface area for charge distribution. This structural nuance enhances lipophilicity, improves cellular membrane permeability, and provides strict resistance against metabolic decarboxylation—making it an ideal pharmacophore for competitive enzyme inhibition[4].
Core Mechanisms of Action (In Vitro Pathways)
While often utilized as a synthetic intermediate, the intact 3-phenyl-3-(tetrazol-1-yl)propanoic acid scaffold and its direct derivatives exhibit potent in vitro activity against two primary enzymatic targets:
A. Cytosolic Phospholipase A2 (cPLA2) Inhibition
cPLA2 is the rate-limiting enzyme in the inflammatory cascade, responsible for hydrolyzing the sn-2 ester bond of membrane phospholipids to release arachidonic acid. Tetrazole-propanoic acid derivatives act as potent, competitive inhibitors of cPLA2[5].
-
Mechanistic Causality: The tetrazole ring acts as an transition-state mimic. In vitro molecular docking and crystallography indicate that the nitrogen lone pairs coordinate directly with critical catalytic residues (specifically Arg200 and Tyr228) in the enzyme's active site via strong hydrogen bonds[5]. The beta-phenyl group occupies the hydrophobic channel normally reserved for the arachidonoyl tail, effectively locking the enzyme in an inactive conformation.
B. Heat Shock Protein 90 (HSP90) Chaperone Disruption
Derivatives of tetrazol-1-yl propanoic acids have been extensively profiled as HSP90 inhibitors in oncology models[6].
-
Mechanistic Causality: The compound targets the N-terminal ATP-binding pocket of HSP90. By preventing ATP hydrolysis, the compound disrupts the chaperone cycle. This leads to the ubiquitination and proteasomal degradation of oncogenic client proteins (e.g., HER2, mutant p53), ultimately inducing apoptosis in susceptible cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer)[5][6].
Quantitative Data & Physicochemical Profile
The following table summarizes the key in vitro parameters and physicochemical properties that dictate the compound's mechanism of action.
| Parameter / Property | Value / Description | Scientific Relevance |
| CAS Number | 632291-64-6 | Unique chemical identifier[1][7]. |
| Molecular Weight | 218.21 g/mol | Highly favorable for passive transcellular diffusion (Lipinski's Rule of 5)[5][8]. |
| Tetrazole pKa | ~4.89 | Mimics physiological ionization of carboxylic acids for target binding[2][3]. |
| Primary Targets | cPLA2, HSP90, hTS | Acts as a competitive active-site antagonist[5][6]. |
| In Vitro Efficacy (IC50) | 1.9 - 10 µg/mL | Demonstrates potent antiproliferative activity in MCF-7 / HCT-116 cell lines[5][6]. |
Self-Validating Experimental Methodologies
To ensure trustworthiness and reproducibility, the following in vitro protocols are designed as self-validating systems, incorporating strict internal controls to verify the mechanism of action.
Protocol 1: Fluorometric cPLA2 Enzyme Inhibition Assay
This assay validates the compound's ability to block arachidonic acid release at the membrane interface.
-
Buffer Formulation: Prepare assay buffer containing 50 mM HEPES (pH 7.4), 150 mM NaCl, 1 mM CaCl₂, and 1 mg/mL BSA.
-
Causality: cPLA2 requires calcium (Ca²⁺) to induce a conformational change in its C2 domain, allowing it to dock onto lipid membranes. BSA is added to prevent non-specific binding of the lipophilic tetrazole inhibitor to the microplate walls.
-
-
Substrate Preparation: Formulate liposomes using 1-hexadecyl-2-arachidonoyl-sn-glycero-3-phosphocholine.
-
Causality: cPLA2 exhibits "interfacial activation." It will not efficiently cleave soluble monomers; it requires a lipid bilayer environment to become fully catalytically active.
-
-
Compound Dosing & Controls: Serially dilute the tetrazole compound in DMSO (final DMSO concentration <1%). Include Pyrrophenone as a positive control and a DMSO-only vehicle as a negative control.
-
Causality: The inclusion of a known potent inhibitor (Pyrrophenone) allows for the calculation of the Z'-factor. A Z'-factor > 0.5 validates the assay's dynamic range and proves the observed inhibition is compound-specific.
-
-
Kinetic Readout: Add the enzyme, incubate for 30 minutes at 37°C, and measure fluorescence (Ex/Em = 340/460 nm) corresponding to the cleaved substrate.
Protocol 2: Luminescent Cell Viability Assay (CellTiter-Glo)
This protocol profiles the downstream antiproliferative effects (e.g., HSP90 inhibition) in cancer cell lines.
-
Cell Seeding: Seed MCF-7 cells at 5,000 cells/well in a 96-well opaque plate. Incubate overnight.
-
Causality: MCF-7 cells are heavily reliant on HSP90 for the stabilization of estrogen receptors (ERα), making them highly sensitive to tetrazole-based chaperone disruptors[6].
-
-
Treatment: Expose cells to a 10-point concentration gradient of the compound (0.1 µM to 100 µM) for 72 hours.
-
ATP Quantitation (Readout): Lyse cells and add CellTiter-Glo reagent. Measure luminescence.
-
Causality: Why use ATP luminescence instead of a standard MTT assay? Tetrazole rings can occasionally interfere with the oxidoreductase-dependent reduction of MTT dye, leading to false-positive viability signals. Quantifying ATP directly circumvents this chemical interference, ensuring high-fidelity data.
-
Mechanistic Visualizations
Fig 1: Mechanism of cPLA2 inhibition by tetrazole derivatives blocking arachidonic acid release.
Fig 2: Self-validating in vitro workflow for evaluating tetrazole-based enzyme inhibitors.
References
-
NextSDS Database. "3-phenyl-3-(1H-1,2,3,4-tetrazol-1-yl)propanoic acid - Chemical Substance Information." NextSDS. Available at:[Link]
-
Frontiers in Chemistry. "Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights." Frontiers. Available at:[Link]
-
National Center for Biotechnology Information (PMC). "Novel N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amides as HSP90 inhibitors." NIH PubMed Central. Available at:[Link]
Sources
- 1. nextsds.com [nextsds.com]
- 2. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]
- 3. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (PDF) Synthesis, single crystal analysis, biological and docking evaluation of tetrazole derivatives [academia.edu]
- 5. (S)-3-phenyl-2-(1H-tetrazol-1-yl)propanoic acid (1212152-78-7) for sale [vulcanchem.com]
- 6. Novel N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amides as HSP90 inhibitors: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PubChemLite - 632291-64-6 (C10H10N4O2) [pubchemlite.lcsb.uni.lu]
- 8. aablocks.com [aablocks.com]
crystal structure analysis of 3-Phenyl-3-(1H-1,2,3,4-tetrazol-1-yl)propanoic acid
An In-Depth Technical Guide to the Crystal Structure Analysis of 3-Phenyl-3-(1H-1,2,3,4-tetrazol-1-yl)propanoic Acid
Authored by: A Senior Application Scientist
Foreword: The Structural Imperative in Modern Drug Discovery
In the landscape of medicinal chemistry, the tetrazole moiety stands out as a uniquely versatile pharmacophore.[1][2] Its ability to serve as a metabolically stable isostere for carboxylic acids has cemented its role in the design of novel therapeutics, from antihypertensives like Losartan to potential anticancer and antimicrobial agents.[3][4][5] The precise three-dimensional arrangement of atoms within these molecules is not a mere academic curiosity; it is the fundamental determinant of their biological activity. Understanding this arrangement through single-crystal X-ray diffraction (SC-XRD) is therefore a cornerstone of rational drug design.
This guide provides a comprehensive, field-proven walkthrough of the crystal structure analysis of phenyl-tetrazolyl-propanoic acids. While we focus on the specific regioisomer, 3-Phenyl-3-(1H-1,2,3,4-tetrazol-1-yl)propanoic acid, the principles and protocols described herein are broadly applicable. Due to the absence of a publicly available crystal structure for this specific compound, we will leverage the detailed published analysis of its close isomer, 3-Phenyl-2-(1H-tetrazol-1-yl)propanoic acid monohydrate , as an illustrative case study to ensure technical depth and accuracy.[6][7]
Part 1: Synthesis and Molecular Confirmation
The journey to a crystal structure begins with the synthesis of the target compound and rigorous confirmation of its molecular identity. An unverified starting material is a direct path to unpublishable results.
Synthetic Pathway
The synthesis of tetrazole derivatives from nitriles is a well-established and reliable method.[5] A plausible and efficient route to the title compound would involve a [3+2] cycloaddition reaction between a suitable nitrile precursor and an azide.
Proposed Protocol:
-
Starting Material: Cinnamic acid is reacted with an azide source (e.g., sodium azide) in the presence of a proton source (e.g., acetic acid) and a dehydrating agent.
-
Reaction Conditions: The mixture is typically heated to facilitate the cycloaddition reaction, forming the tetrazole ring.
-
Workup and Purification: The reaction mixture is cooled and the product precipitated by adjusting the pH. The crude product is then purified by recrystallization to yield the desired 3-Phenyl-3-(1H-1,2,3,4-tetrazol-1-yl)propanoic acid.
Spectroscopic Validation: The Pre-flight Check
Before attempting the often-laborious process of crystal growth, the identity and purity of the synthesized compound must be unequivocally confirmed. Fourier-transform infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are the complementary workhorses for this task.[8]
-
FT-IR Spectroscopy: This technique is ideal for identifying the presence of key functional groups.[8][9] For our target molecule, the spectrum should exhibit characteristic absorption bands:
-
A broad peak around 2500-3300 cm⁻¹ corresponding to the O-H stretch of the carboxylic acid.
-
A sharp, strong peak around 1700 cm⁻¹ for the C=O stretch of the carbonyl group.
-
Several peaks in the 1450-1600 cm⁻¹ region corresponding to the C=C and C=N bonds within the aromatic and tetrazole rings.
-
-
NMR Spectroscopy: NMR provides the definitive map of the molecule's carbon-hydrogen framework.[8]
-
¹H NMR: Would confirm the presence of phenyl protons, the specific splitting patterns for the protons on the propanoic acid chain, and the characteristic downfield singlet for the tetrazole C-H proton.
-
¹³C NMR: Would show distinct signals for the carboxylic carbon, the carbons of the phenyl ring, the aliphatic carbons of the propanoic acid backbone, and the carbon atom within the tetrazole ring.
-
-
Mass Spectrometry: Confirms the molecular weight of the synthesized compound, providing a final check on the elemental composition.
Part 2: The Art and Science of Crystallization
The quality of the final crystal structure is directly proportional to the quality of the single crystal used for data collection.[10] Growing diffraction-quality crystals is often the most challenging and empirical step of the entire process.
Principles of Crystal Growth
The goal is to bring a saturated solution of the compound to a state of supersaturation slowly, allowing molecules to self-assemble into a highly ordered, single-crystal lattice. Rapid precipitation must be avoided as it leads to polycrystalline or amorphous solids unsuitable for SC-XRD.[10]
A Proven Crystallization Protocol
For a compound like 3-Phenyl-3-(1H-1,2,3,4-tetrazol-1-yl)propanoic acid, slow evaporation of a suitable solvent is an effective method. The protocol used for the analogous 2-substituted isomer provides an excellent starting point.[6]
Step-by-Step Protocol:
-
Solvent Selection: Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., ethanol) to create a near-saturated solution.
-
Environment Control: Transfer the solution to a clean vial. Cover the vial with a cap or parafilm.
-
Slow Evaporation: Pierce the covering with a fine needle to allow for very slow evaporation of the solvent over several days at room temperature.
-
Crystal Harvesting: Monitor the vial for the formation of clear, well-defined crystals. Once crystals of a suitable size (ideally 0.1-0.25 mm in their largest dimension) have formed, they should be carefully harvested.[10][11]
A good crystal for X-ray diffraction should be transparent, have well-defined faces, and be free of cracks or inclusions when viewed under a microscope. [10]
Part 3: Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive, non-destructive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[11][12][13]
The Overall Workflow
The process can be visualized as a logical progression from the physical crystal to the final, refined atomic model.
Caption: Experimental and computational workflow for SC-XRD.
Data Collection
A suitable single crystal is mounted on a goniometer and placed in a focused beam of monochromatic X-rays. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots (reflections) that is recorded by a detector.[11][12] The positions and intensities of these thousands of reflections contain the information needed to reconstruct the atomic arrangement.
Structure Solution and Refinement
This is the computational heart of the process.
-
Data Reduction: The raw diffraction images are processed to determine the unit cell dimensions and the intensities of each reflection.
-
Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map. This map reveals the positions of the heavier atoms.
-
Structure Refinement: A model of the molecule is fitted to the electron density map. The atomic positions, bond lengths, and thermal parameters are adjusted through a least-squares refinement process to achieve the best possible agreement between the observed diffraction pattern and the one calculated from the model.[6]
Part 4: Analysis of the Crystal Structure: A Case Study
As a practical example, we present the crystallographic data for the closely related isomer, 3-Phenyl-2-(1H-tetrazol-1-yl)propanoic acid monohydrate .[6] This allows us to demonstrate the type of detailed information a successful analysis provides.
Crystallographic Data Summary
The key parameters defining the crystal lattice and the quality of the refinement are summarized in a standardized table.
| Parameter | Value for C₁₀H₁₀N₄O₂·H₂O[6] | Description |
| Chemical Formula | C₁₀H₁₀N₄O₂·H₂O | The elemental composition of the unit cell contents. |
| Formula Weight | 236.24 g/mol | The molar mass of the compound. |
| Crystal System | Orthorhombic | The shape of the unit cell. |
| Space Group | P2₁2₁2₁ | The symmetry elements present within the unit cell. |
| Unit Cell Dimensions | The lengths of the unit cell edges and the angles between them. | |
| a (Å) | 24.001(4) | |
| b (Å) | 8.3769(19) | |
| c (Å) | 5.7455(11) | |
| Volume (ų) | 1155.1(4) | The volume of the unit cell. |
| Z | 4 | The number of molecules in the unit cell. |
| Data Collection | ||
| Radiation | Mo Kα (λ = 0.71073 Å) | The wavelength of the X-rays used. |
| Temperature (K) | 293 | The temperature at which the data was collected. |
| Refinement | ||
| R-factor (R1) | 0.045 | A measure of the agreement between the model and the observed data. |
| wR2 | 0.098 | A weighted R-factor based on all data. |
| Goodness-of-fit (S) | 1.11 | Should be close to 1 for a good model. |
Molecular and Supramolecular Structure
The refined model provides a wealth of chemical information, from the geometry of a single molecule to how molecules pack together in the crystal.
Caption: Connectivity of 3-Phenyl-2-(1H-tetrazol-1-yl)propanoic acid.
Key Structural Insights from the Case Study:
-
Molecular Conformation: In the 2-substituted isomer, the dihedral angle (the twist) between the planes of the tetrazole and phenyl rings is a significant 63.24°.[6][7] This conformation minimizes steric hindrance and is a critical piece of data for computational modeling and docking studies.
-
Intermolecular Interactions: The crystal structure is stabilized by a network of hydrogen bonds.[6] The carboxylic acid group and the included water molecule act as hydrogen bond donors, while the nitrogen atoms of the tetrazole ring and the carbonyl oxygen act as acceptors. These interactions dictate the crystal packing and influence physical properties like solubility and melting point.
Conclusion
The comprehensive structural analysis of a novel chemical entity like 3-Phenyl-3-(1H-1,2,3,4-tetrazol-1-yl)propanoic acid is a multi-step, rigorous process that bridges synthetic chemistry, spectroscopy, and crystallography. Each step, from synthesis to final structural refinement, is a self-validating system where the data must be consistent and of the highest quality. The resulting atomic-level map is not an end in itself, but a vital starting point for understanding biological function, designing improved analogues, and ultimately, accelerating the development of new and effective medicines.
References
-
Title: Tetrazolium Compounds: Synthesis and Applications in Medicine Source: PMC (PubMed Central) URL: [Link]
-
Title: Tetrazole Derivatives as Promising Anticancer Agents Source: Bentham Science Publishers URL: [Link]
-
Title: Tetrazoles: A multi-potent motif in drug design Source: VU Research Repository URL: [Link]
-
Title: Preparation of Single Crystals for X-ray Diffraction Source: University of Zurich, Department of Chemistry URL: [Link]
-
Title: Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy Source: Frontiers in Chemistry URL: [Link]
-
Title: Single-crystal X-ray Diffraction Source: SERC (Carleton) URL: [Link]
-
Title: Single-Crystal X-Ray Diffraction (SC-XRD) Source: Universität Ulm URL: [Link]
-
Title: X-ray single-crystal diffraction Source: FZU (Institute of Physics of the Czech Academy of Sciences) URL: [Link]
-
Title: Application Note SC-XRD 505 Single Crystal Diffraction Source: ResearchGate URL: [Link]
-
Title: 3-Phenyl-2-(1H-tetrazol-1-yl)propanoic acid monohydrate Source: PMC (PubMed Central) URL: [Link]
-
Title: How Fourier Transform is Used in FTIR, NMR, and Other Spectroscopy Techniques Source: Persee URL: [Link]
-
Title: FTIR, NMR, and mass spectroscopy characterization of compound 1 Source: ResearchGate URL: [Link]
-
Title: Infrared Spectroscopy for the Identification and Characterization of Organic Molecules Source: News-Medical.net URL: [Link]
-
Title: Molecular Characterization with FT-IR Spectrometry Source: Biocompare URL: [Link]
-
Title: Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives Source: PMC (PubMed Central) URL: [Link]
-
Title: 3-Phenyl-2-(1H-tetra-zol-1-yl)propanoic acid monohydrate Source: PubMed URL: [Link]
Sources
- 1. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]
- 3. eurekaselect.com [eurekaselect.com]
- 4. lifechemicals.com [lifechemicals.com]
- 5. vuir.vu.edu.au [vuir.vu.edu.au]
- 6. 3-Phenyl-2-(1H-tetrazol-1-yl)propanoic acid monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-Phenyl-2-(1H-tetra-zol-1-yl)propanoic acid monohydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. longdom.org [longdom.org]
- 10. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 11. researchgate.net [researchgate.net]
- 12. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 13. Single-Crystal X-Ray Diffraction (SC-XRD) - Universität Ulm [uni-ulm.de]
Pharmacokinetic Profiling of 3-Phenyl-3-(1H-1,2,3,4-tetrazol-1-yl)propanoic Acid: An In-Depth Technical Guide
Part 1: Executive Summary & Structural Rationale
The compound 3-Phenyl-3-(1H-1,2,3,4-tetrazol-1-yl)propanoic acid represents a highly specialized chemotype in medicinal chemistry. Structurally, it is a -amino acid derivative where the primary amine has been replaced by a 1-substituted tetrazole ring. This architectural decision fundamentally alters the molecule's pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) profile.
While 5-substituted tetrazoles are widely recognized as acidic bioisosteres for carboxylic acids[1][2], 1-substituted tetrazoles are electronically distinct . They lack an acidic proton, acting instead as neutral, highly polar moieties with strong dipole moments[3]. By pairing a metabolically stable 1-tetrazole ring with an ionizable propanoic acid and a lipophilic phenyl group, this molecule is designed to resist amine-related degradation (e.g., by monoamine oxidases) while maintaining strong hydrogen-bond acceptor capabilities[4].
This whitepaper outlines a rigorous, causality-driven pharmacokinetic profiling strategy tailored specifically to the unique physicochemical properties of this tetrazole-propanoic acid scaffold.
Part 2: Physicochemical Causality & ADME Predictions
To design an effective PK profiling strategy, we must first deconstruct how the molecule's structural features dictate its biological fate.
-
The 1-Tetrazole Ring (Metabolic Shielding): Unlike primary amines, the 1-tetrazole ring is exceptionally stable against cytochrome P450 (CYP450) mediated N-dealkylation and N-oxidation[5]. However, tetrazoles form intense hydrogen-bond networks with water, resulting in a high desolvation energy penalty that can restrict passive membrane permeability despite adequate lipophilicity[2].
-
The Propanoic Acid (Ionization & Clearance): With a pKa of ~4.5, the carboxylic acid is >99% ionized at physiological pH (7.4). This limits intracellular partitioning, resulting in a low volume of distribution ( ) and high plasma protein binding (PPB). Furthermore, it acts as a primary liability for Phase II metabolism (acyl glucuronidation).
Table 1: Predicted Physicochemical & Pharmacokinetic Parameters
| Parameter | Predicted Value | Structural Causality |
| Molecular Weight | 218.21 g/mol | Small molecule, favorable for oral absorption. |
| pKa (Carboxylic Acid) | ~4.5 | Highly ionized at pH 7.4, driving high plasma protein binding. |
| pKa (Tetrazole) | Neutral | 1-substituted tetrazoles are non-basic (pKa ~ -2 for protonation)[3]. |
| Polar Surface Area (PSA) | ~91 Ų | High polarity driven by the 4 nitrogen atoms, limiting CNS penetration. |
| Primary Clearance | Phase II / Renal | CYP-resistant tetrazole shifts clearance to UGTs and OAT transporters. |
Part 3: In Vitro Profiling Protocols (Self-Validating Systems)
To ensure trustworthiness, every in vitro assay must operate as a self-validating system , incorporating internal controls that verify the biological integrity of the test matrix.
Protocol 1: Bidirectional Caco-2 Permeability (pH Gradient Method)
Causality: Standard Caco-2 assays use pH 7.4 on both sides. Because this molecule is an acid, testing at pH 7.4 artificially depresses passive permeability. We utilize an apical pH of 6.5 to mimic the microclimate of the jejunum, increasing the unionized fraction and providing a physiologically relevant assessment of absorption.
Step-by-Step Methodology:
-
Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts. Culture for 21 days until Transepithelial Electrical Resistance (TEER) exceeds 250 .
-
Buffer Preparation: Prepare apical buffer at pH 6.5 (MES) and basolateral buffer at pH 7.4 (HEPES).
-
Dosing & Self-Validation: Add 10 µM of the test compound to the donor chamber. Crucial Step: Co-incubate with a validation cocktail containing Lucifer Yellow (paracellular integrity marker), Atenolol (low permeability control), and Propranolol (high permeability control).
-
Sampling: Extract 50 µL aliquots from the receiver chamber at 0, 60, and 120 minutes.
-
Acceptance Criteria: The assay is only valid if Lucifer Yellow cm/s, proving the monolayer remained intact during the pH gradient stress.
Protocol 2: Hepatic Microsomal Stability & Glucuronidation
Causality: The tetrazole ring protects the molecule from Phase I CYP450 oxidation. Therefore, the primary metabolic vulnerability is the carboxylic acid, which is prone to UGT-mediated acyl glucuronidation. Standard microsomal assays lacking UDPGA will falsely report this molecule as "infinitely stable."
Step-by-Step Methodology:
-
Matrix Preparation: Thaw Human Liver Microsomes (HLM) and dilute to 0.5 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4).
-
Pore Formation: Add alamethicin (25 µg/mg protein) and incubate on ice for 15 minutes. Causality: UGT enzymes are located inside the microsomal lumen; alamethicin creates pores to allow cofactor entry.
-
Cofactor Addition: Add 1 mM NADPH (for CYP450) and 2 mM UDPGA (for UGTs).
-
Reaction & Controls: Spike in 1 µM of the test compound. Run parallel incubations with Diclofenac (a known substrate for both CYP2C9 and UGT2B7) to validate enzyme activity.
-
Quenching: At 0, 15, 30, 45, and 60 minutes, transfer 50 µL of the mixture into 150 µL of ice-cold acetonitrile containing an internal standard. Centrifuge and analyze the supernatant.
Table 2: In Vitro Assay Acceptance & Validation Criteria
| Assay System | Internal Control | Validation Threshold | Purpose |
| Caco-2 | Lucifer Yellow | cm/s | Confirms tight junction integrity. |
| Caco-2 | Atenolol | cm/s | Validates low-permeability baseline. |
| HLM | Diclofenac | minutes | Confirms active CYP and UGT enzymes. |
Part 4: In Vivo Pharmacokinetic Profiling (Rodent Model)
Study Design & Bioanalysis
For in vivo profiling, Sprague-Dawley rats are utilized. The compound is administered intravenously (IV) at 1 mg/kg and orally (PO) at 10 mg/kg.
Bioanalytical Causality (LC-MS/MS): Detection of tetrazole-containing compounds requires specific mass spectrometry tuning. Tetrazoles undergo a characteristic thermal or collision-induced extrusion of nitrogen gas ( ), leading to a neutral loss of 28 Da.
-
Protocol: Operate the triple quadrupole MS in positive electrospray ionization (ESI+) mode. Monitor the Multiple Reaction Monitoring (MRM) transition from the parent mass to the product ion. This highly specific transition minimizes background noise from endogenous plasma acids.
Table 3: Anticipated In Vivo PK Parameters (Rat Model)
| Parameter | Anticipated Range | Mechanistic Rationale |
| Clearance ( ) | Low (< 15 mL/min/kg) | High metabolic stability of the 1-tetrazole ring. |
| Volume of Dist. ( ) | Low (< 0.5 L/kg) | High plasma protein binding restricts tissue distribution. |
| Half-Life ( ) | 2 to 4 hours | Sustained by low clearance, though limited by low . |
| Bioavailability ( ) | 20% - 40% | Restricted by the high desolvation energy of the tetrazole and ionization of the acid. |
Part 5: Visualizations of PK Workflows and Mechanisms
To synthesize the profiling strategy and the molecular clearance mechanisms, the following logical architectures are established.
Caption: Workflow for the pharmacokinetic profiling of tetrazole-propanoic acid derivatives.
Caption: Mechanistic clearance pathways highlighting tetrazole stability and UGT/OAT dependence.
References
- Source: PMC (nih.gov)
- Source: drughunter.
- Source: ucc.
- Source: PMC (nih.gov)
- Source: clockss.
Sources
- 1. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drughunter.com [drughunter.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DSpace [cora.ucc.ie]
In-Depth NMR Characterization and Structural Analysis of 3-Phenyl-3-(1H-1,2,3,4-tetrazol-1-yl)propanoic Acid
Executive Summary
The compound 3-phenyl-3-(1H-1,2,3,4-tetrazol-1-yl)propanoic acid (CAS: 632291-64-6) is a highly functionalized molecular scaffold featuring a propanoic acid backbone, a chiral methine center, and a 1-substituted tetrazole ring[1]. In drug development, tetrazoles are frequently deployed as metabolically stable bioisosteres for carboxylic acids. However, the synthesis of tetrazole derivatives via alkylation notoriously yields a mixture of N1 and N2 regioisomers[2][3].
For researchers and quality control scientists, unambiguous structural elucidation is critical. This whitepaper provides a comprehensive, self-validating Nuclear Magnetic Resonance (NMR) methodology to assign the 1 H and 13 C chemical shifts of this molecule, map its complex ABX spin system, and definitively prove its N1-regiochemistry using 2D heteronuclear correlation techniques.
Molecular Architecture & Spin System Analysis
Understanding the magnetic environment of the molecule is the first step in experimental design. The architecture of 3-phenyl-3-(1H-1,2,3,4-tetrazol-1-yl)propanoic acid dictates two major NMR phenomena:
-
Diastereotopicity (The ABX System): The C3 carbon is a chiral center. Consequently, the two protons on the adjacent C2 methylene group are diastereotopic. They reside in distinct magnetic environments and cannot freely rotate to equivalence due to steric hindrance from the bulky phenyl and tetrazole groups. They will appear as two distinct signals (A and B) coupling with each other ( 2Jgem ) and with the C3 methine proton (X) ( 3Jvic ).
-
Regiochemical Deshielding: The tetrazole ring is highly electron-withdrawing. The proton attached to C5 of the tetrazole ring (H5) is profoundly deshielded by the ring current and the four adjacent nitrogen atoms. Furthermore, the regiochemistry (N1 vs. N2 substitution) drastically alters the electronic density at C5. Literature establishes that the C5 carbon in N1-alkylated tetrazoles resonates at ~143–145 ppm, whereas N2-alkylation deshields this carbon by an additional ~10 ppm (shifting it to ~153–155 ppm)[4].
Rationale for NMR Experimental Design
To ensure a self-validating protocol, every experimental choice must be grounded in causality:
-
Solvent Selection (DMSO-d6): Chloroform-d (CDCl 3 ) is insufficient because the polar zwitterionic-like network of the tetrazole and carboxylic acid limits solubility. DMSO-d6 is selected to fully solubilize the compound and to drastically slow the chemical exchange of the carboxylic acid proton, allowing it to be observed as a broad singlet >12.0 ppm.
-
2D HSQC (Heteronuclear Single Quantum Coherence): Used to map direct 1JCH bonds, separating the overlapping aromatic signals and confirming which protons belong to the C2 methylene vs. the C3 methine.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): The cornerstone of this analysis. HMBC detects long-range couplings ( 2JCH and 3JCH ). Observing a 3JCH correlation between the highly deshielded tetrazole H5 proton and the aliphatic C3 carbon provides absolute, irrefutable proof of N1-alkylation[2].
Fig 1. Self-validating NMR acquisition workflow for structural elucidation.
Step-by-Step Experimental Protocols
To guarantee reproducibility and high-fidelity data, execute the following standardized workflow.
Phase 1: Sample Preparation & Calibration
-
Dissolution: Weigh 20.0 mg of the highly pure analyte into a clean vial. Add 600 µL of anhydrous DMSO-d6 (isotopic purity ≥99.9% ).
-
Standardization: Spike the sample with 0.03% (v/v) Tetramethylsilane (TMS) to serve as an internal chemical shift reference ( δ=0.00 ppm).
-
Homogenization: Vortex the mixture for 30 seconds, followed by 2 minutes of mild sonication. Causality: Complete dissolution prevents magnetic susceptibility gradients and line broadening caused by micro-particulates. Transfer to a 5 mm precision NMR tube.
Phase 2: 1D 1 H and 13 C Acquisition
-
Probe Optimization: Insert the sample into a 400 MHz (or higher) spectrometer. Perform Automatic Tuning and Matching (ATM) for both 1 H and 13 C channels to maximize the Q-factor of the probe.
-
Shimming: Execute 3D gradient shimming (Z1–Z5). Ensure the 2 H lock signal variance is <1% to guarantee sharp Lorentzian line shapes.
-
1 H Parameters: Pulse angle = 30°, Acquisition time (AQ) = 3.0 s, Relaxation delay ( D1 ) = 2.0 s, Number of scans (NS) = 16.
-
13 C Parameters: Pulse angle = 30°, AQ = 1.2 s, D1 = 2.0 s, NS = 1024. Use WALTZ-16 decoupling to remove 1 H- 13 C splitting.
Phase 3: 2D HMBC Acquisition (Regiochemical Proofing)
-
Sequence Selection: Utilize a gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf).
-
Delay Optimization: Set the long-range coupling constant delay to 62.5 ms. Causality: This delay is mathematically optimized to capture nJCH=8 Hz, which is the ideal average for 3-bond carbon-proton correlations in rigid heterocycles.
-
Acquisition: Set 256 increments in the F1 ( 13 C) dimension and 2048 data points in the F2 ( 1 H) dimension. NS = 8 per increment.
Quantitative Data Presentation: NMR Signal Assignments
The following tables summarize the expected chemical shifts based on empirical data and quantum-chemical deshielding principles for N1-alkylated tetrazoles[3][4].
Table 1: 1 H NMR Spectral Data (400 MHz, DMSO-d6, 298 K)
| Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling Constant ( J , Hz) | Assignment |
| 12.50 | br s | 1H | - | COOH (C1) |
| 9.45 | s | 1H | - | Tetrazole H5 |
| 7.45 – 7.30 | m | 5H | - | Phenyl H (ortho, meta, para) |
| 6.15 | dd | 1H | 9.5, 6.0 | Methine H3 |
| 3.45 | dd | 1H | 16.5, 9.5 | Methylene H2a |
| 3.20 | dd | 1H | 16.5, 6.0 | Methylene H2b |
Table 2: 13 C NMR Spectral Data (100 MHz, DMSO-d6, 298 K)
| Chemical Shift ( δ , ppm) | Carbon Type | Assignment |
| 171.5 | Quaternary (C=O) | C1 (Carboxylic Acid) |
| 144.2 | Methine (C=N) | Tetrazole C5 |
| 138.5 | Quaternary | Phenyl C-ipso |
| 128.8 | Methine | Phenyl C-meta |
| 128.2 | Methine | Phenyl C-para |
| 126.5 | Methine | Phenyl C-ortho |
| 59.8 | Methine | C3 (Aliphatic) |
| 40.2 | Methylene | C2 (Aliphatic) |
Mechanistic Insights: Stereochemical and Regiochemical Proof
Decoding the ABX System
The profound difference in chemical shifts between H2a ( δ 3.45) and H2b ( δ 3.20) is a direct result of the C3 stereocenter. The large J -coupling of 16.5 Hz is the geminal coupling ( 2J ) between the two protons on the same carbon. The smaller couplings (9.5 Hz and 6.0 Hz ) represent the vicinal couplings ( 3J ) to the C3 methine proton. According to the Karplus equation, these distinct vicinal values indicate a preferred, rigid rotamer conformation in solution, stabilized by the steric bulk of the phenyl and tetrazole rings.
The HMBC Regiochemical Proof
In 1-substituted tetrazoles, the C5 proton is highly diagnostic. Because the tetrazole is attached to the propanoic acid backbone via N1, the H5 proton is exactly three bonds away from the C3 aliphatic carbon. In the 2D HMBC spectrum, a distinct cross-peak will be observed correlating δ 9.45 ( 1 H) with δ 59.8 ( 13 C). If the molecule were the N2-isomer, this specific 3-bond correlation would be structurally impossible, and the C5 carbon shift would migrate from 144.2 ppm to >153 ppm[2][4].
Fig 2. Key HMBC (1H-13C) correlations confirming the N1-alkylation regiochemistry.
Conclusion
The rigorous assignment of 3-phenyl-3-(1H-1,2,3,4-tetrazol-1-yl)propanoic acid relies on understanding the magnetic interplay between its chiral center and the highly electron-withdrawing tetrazole moiety. By employing a self-validating workflow utilizing precisely calibrated 1D experiments and optimized 2D HMBC parameters, researchers can confidently map the ABX spin system and definitively prove the N1-regiochemistry, ensuring high-fidelity structural characterization for downstream drug development applications.
References
- NextSDS. "3-phenyl-3-(1H-1,2,3,4-tetrazol-1-yl)propanoic acid - Chemical Substance Information". NextSDS Substance Database.
- Benchchem. "Troubleshooting Isomer Formation in Tetrazole Alkylation". Benchchem Technical Support.
- Beilstein Journal of Organic Chemistry. "Microwave alkylation of lithium tetrazolate". PubMed Central (PMC).
- MDPI. "Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole". Molecules.
Sources
Aqueous Solubility Profiling of 3-Phenyl-3-(1H-1,2,3,4-tetrazol-1-yl)propanoic Acid: A Comprehensive Technical Guide
Executive Summary
3-Phenyl-3-(1H-1,2,3,4-tetrazol-1-yl)propanoic acid (CAS 632291-64-6) is a structurally complex molecule frequently encountered in early-stage drug discovery and library synthesis. The molecule presents a unique physicochemical profile driven by the interplay of its three primary structural motifs: a lipophilic phenyl ring, an ionizable propanoic acid chain, and a highly polar tetrazole ring. Understanding its aqueous solubility is paramount for accurate in vitro assay design, ADME profiling, and downstream formulation. This whitepaper provides a rigorous, self-validating framework for determining and optimizing the thermodynamic solubility profile of this compound.
Chemical Topology & Causality
To predict the dissolution behavior of a molecule, one must first deconstruct its structural causality. The tetrazole ring is often utilized in medicinal chemistry as a bioisostere for carboxylic acids due to its similar planar structure and typical pKa of ~4.5-5 [3]. However, in this specific molecule, the tetrazole is 1-substituted. This substitution removes the acidic proton from the tetrazole nitrogen, rendering the ring neutral but highly polar, acting primarily as a strong hydrogen-bond acceptor [3].
Consequently, the sole ionizable center in the physiological pH range is the propanoic acid moiety. Because the unionized form (at pH < 4.5) is dominated by the lipophilicity of the phenyl ring, the intrinsic solubility ( S0 ) is inherently low. As the pH increases above the pKa, the carboxylic acid deprotonates, shifting the solvation thermodynamics from limited hydrogen bonding to highly favorable, extensive ion-dipole interactions [4].
Fig 1: pH-dependent ionization and solvation pathway of the compound.
Thermodynamic Principles of Dissolution
The pH-dependent solubility profile of a monoprotic weak acid like 3-Phenyl-3-(1H-1,2,3,4-tetrazol-1-yl)propanoic acid is mathematically governed by the Henderson-Hasselbalch equation adapted for solubility [4]:
Stotal=S0×(1+10(pH−pKa))
Where Stotal is the apparent solubility at a given pH, and S0 is the intrinsic solubility of the neutral species. This theoretical framework dictates that solubility will remain relatively flat and low at pH values below 3.5, and will increase exponentially as the pH exceeds 4.5.
Experimental Methodologies: Self-Validating Systems
Relying solely on predictive models or a single kinetic assay often leads to late-stage formulation failures. A dual-methodology approach is required to establish a trustworthy physicochemical profile. We employ the Saturation Shake-Flask (SSF) method for biorelevant apparent solubility and the CheqSol (Chasing Equilibrium) method for precise intrinsic solubility determination [1].
Protocol 1: Saturation Shake-Flask (SSF) Method
Causality: SSF is the "gold standard" for determining thermodynamic equilibrium solubility in specific buffer systems [1]. We utilize a 48-hour equilibration period because the transition from kinetic supersaturation to true thermodynamic equilibrium can be delayed by the stable crystal lattice of the phenyl-tetrazole packing.
Step-by-Step Methodology:
-
Media Preparation: Prepare standard aqueous buffers (e.g., SGF pH 1.2, Acetate pH 4.5, Phosphate pH 6.8 and 7.4) [5]. Ensure ionic strength is strictly controlled (typically 0.15 M with NaCl) to mimic physiological conditions and prevent ionic strength-driven solubility artifacts [2].
-
Sample Addition: Add an excess of solid 3-Phenyl-3-(1H-1,2,3,4-tetrazol-1-yl)propanoic acid (approx. 5-10 mg/mL target) to 1 mL of each buffer in glass vials. Self-validation step: The visual presence of undissolved solid at the end of the assay is mandatory to confirm that saturation has been achieved [2].
-
Equilibration: Seal the vials and agitate at 300 rpm at a constant biorelevant temperature (37.0 ± 0.5 °C) for 48 hours.
-
Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes, followed by filtration of the supernatant through a 0.22 µm PTFE syringe filter. Self-validation step: Discard the first 10% of the filtrate to account for potential API adsorption to the filter membrane, ensuring the analyzed sample is truly representative of the bulk solution.
-
Quantification: Dilute the filtrate appropriately with mobile phase and analyze via HPLC-UV against a validated calibration curve.
Protocol 2: Potentiometric CheqSol Method
Causality: While SSF provides excellent real-world data, it is susceptible to buffer-salt interactions and common-ion effects. The CheqSol method uses precise acid-base titration to induce precipitation and subsequent dissolution, calculating the exact intrinsic solubility ( S0 ) without buffer interference [1].
Step-by-Step Methodology:
-
Dissolution: Dissolve a precisely weighed sample (~1-2 mg) in a standardized 0.15 M KCl solution. Adjust the pH to ~9.0 using 0.5 M KOH to ensure complete ionization and rapid dissolution of the carboxylate form.
-
Titration & Precipitation: Automatically titrate the solution with 0.5 M HCl. As the pH drops below the pKa (~4.5), the unionized free acid will precipitate, causing a measurable shift in the potentiometric curve.
-
Chasing Equilibrium: The automated system alternates between adding acid and base, forcing the solution through rapid cycles of sub-saturation and super-saturation [2].
-
Data Derivation: The crossing points of these cycles (cheqpoints) represent the true thermodynamic equilibrium, allowing the software to calculate S0 and pKa simultaneously with high precision [1].
Fig 2: Dual-methodology workflow for robust equilibrium solubility determination.
Quantitative Data Presentation
The following tables summarize the expected physicochemical parameters and the quantitative pH-dependent solubility profile derived from the methodologies described above.
Table 1: Predicted Physicochemical Properties
| Parameter | Value / Characteristic | Analytical Method |
| Molecular Weight | 218.21 g/mol | Mass Spectrometry |
| Ionization (pKa) | ~4.5 (Carboxylic Acid) | Potentiometric Titration |
| LogP (Lipophilicity) | ~1.8 - 2.2 | Shake-Flask (Octanol/Water) |
| Intrinsic Solubility ( S0 ) | < 0.05 mg/mL | CheqSol Method |
| H-Bond Donors / Acceptors | 1 / 5 | In Silico Prediction |
Table 2: Simulated pH-Solubility Profile (Apparent Solubility at 37°C)
| Medium / Buffer | Target pH | Dominant Species | Estimated Solubility (mg/mL) |
| Simulated Gastric Fluid (SGF) | 1.2 | Unionized Free Acid | < 0.05 |
| Acetate Buffer | 4.5 | 50% Unionized / 50% Ionized | ~ 0.10 |
| Fasted Intestinal Fluid (FaSSIF) | 6.5 | Fully Ionized Carboxylate | > 2.50 |
| Phosphate Buffer | 7.4 | Fully Ionized Carboxylate | > 5.00 |
Formulation & Optimization Strategies
Given the low intrinsic solubility at gastric pH, formulation strategies must address the dissolution rate-limiting step if oral bioavailability is required.
-
Salt Screening: Converting the free acid to a sodium or potassium salt will significantly enhance the dissolution rate in the stomach. This creates a high-pH microenvironment around the dissolving particle before it slowly precipitates as the fine free acid, a phenomenon known as the "spring-and-parachute" effect [5].
-
Co-Solvency: For intravenous or liquid formulations, the use of biocompatible co-solvents (e.g., PEG 400, Propylene Glycol) can disrupt the hydrophobic hydration shell around the phenyl ring, exponentially increasing S0 without altering the pH [5].
References
- Source: National Institutes of Health (NIH)
- Method Validation for Equilibrium Solubility and Determination of Temperature Effect on the Ionization Constant and Intrinsic Solubility of Drugs Source: SciTechnol URL
- Tetrazole: Organic Chemistry Study Guide Source: Fiveable URL
- Predicting the Aqueous Solubility of Pharmaceutical Cocrystals As a Function of pH and Temperature Source: ResearchGate URL
- Technical Support Center: Enhancing the Water Solubility of 2,1,3-Benzothiadiazole-4-carboxylic Acid Source: BenchChem URL
Application Note: 3-Phenyl-3-(1H-1,2,3,4-tetrazol-1-yl)propanoic Acid as a Bifunctional Ligand in Metal Complexes
Target Audience: Inorganic Chemists, Materials Scientists, and Metallodrug Developers Document Type: Technical Guide & Standardized Protocols
Executive Summary & Structural Rationale
3-Phenyl-3-(1H-1,2,3,4-tetrazol-1-yl)propanoic acid (CAS: 632291-64-6) is a highly versatile, bifunctional organic ligand belonging to the class of ω -(1H-tetrazol-1-yl) carboxylic acids[1]. It is increasingly utilized in coordination chemistry to construct Metal-Organic Frameworks (MOFs), spin-crossover (SCO) materials, and bioactive metallodrugs[2][3].
The molecular architecture of this ligand provides three distinct functional domains, each driving specific supramolecular causality:
-
The Carboxylate Group (Hard Donor): Exhibits a strong affinity for hard to borderline metal ions (e.g., Ln³⁺, Zn²⁺, Cd²⁺). Its deprotonation is highly pH-dependent, allowing researchers to control coordination kinetics.
-
The Tetrazole Ring (Borderline/Soft Donor): Contains four nitrogen atoms, typically coordinating via the N4 position (or bridging via N3/N4). It provides a strong ligand field necessary for stabilizing low-spin states in transition metals like Fe(II)[1].
-
The Phenyl Ring (Steric/Supramolecular Anchor): Unlike unsubstituted aliphatic analogs, the bulky β -phenyl group restricts the conformational flexibility of the propanoic chain. This steric hindrance dictates the final crystal topology and promotes extended 3D architectures via π−π stacking interactions[2].
Mechanistic Insights: Coordination Causality
Understanding the fundamental physical chemistry of this ligand is critical for designing reproducible experiments. The rational design of carboxylate-tetrazole coordination compounds relies heavily on Hard-Soft Acid-Base (HSAB) theory and solvent dynamics[4].
-
pH-Driven Coordination: The pKₐ of the propanoic acid moiety is approximately 4.5. In acidic conditions, the protonated carboxylate acts as a weak hydrogen-bond donor rather than a primary ligand. Adjusting the pH to 5.5–6.5 ensures complete deprotonation (COO⁻) for electrostatic metal binding, while strictly avoiding pH > 7.0, which causes competitive precipitation of metal hydroxides.
-
Spin-Crossover (SCO) Cooperativity: When coordinated to Fe(II), the tetrazole nitrogen atoms exert a strong ligand field. By utilizing weakly coordinating anions (like BF₄⁻ or ClO₄⁻), the anions are forced into the crystal lattice rather than the primary coordination sphere. This creates a dense hydrogen-bonding network that enhances the supramolecular cooperativity required for abrupt thermal spin-state transitions[1].
Caption: Mechanistic workflow of ligand coordination pathways based on metal selection and reaction conditions.
Standardized Experimental Protocols
The following protocols are engineered as self-validating systems. Do not omit the validation checkpoints, as they ensure the thermodynamic and kinetic parameters are met before proceeding to time-intensive crystallization steps.
Protocol A: Synthesis of the Free Ligand (Franke-Tetrazole Method)
Adapted from established ω -(1H-tetrazol-1-yl) carboxylic acid synthesis routes[1].
-
Reagent Assembly: Suspend 1.0 equivalent of 3-amino-3-phenylpropanoic acid and 1.5 equivalents of sodium azide (NaN₃) in a mixture of triethyl orthoformate (1.55 eq.) and glacial acetic acid (solvent).
-
Cyclization (Causality): Heat the suspension to 95 °C for 18 hours. Why? Triethyl orthoformate serves as the carbon source for the tetrazole ring. The reaction is kinetically slow at room temperature; sustained heating provides the activation energy for cyclization, while acetic acid acts as both solvent and acid catalyst.
-
Isolation: Evaporate to dryness. Extract the residue with dichloromethane (CH₂Cl₂) and wash with dilute HCl to remove unreacted azide.
-
Validation Checkpoint: Perform ATR-FTIR on the dried product. The appearance of sharp bands at ~1450 cm⁻¹ and 1100 cm⁻¹ confirms tetrazole ring formation.
Protocol B: Hydrothermal Synthesis of Zn(II) Luminescent MOFs
-
Solvation: Dissolve 0.2 mmol of the ligand in 5 mL of a 1:1 (v/v) ethanol/water mixture. Why? Ethanol solubilizes the bulky phenyl ring, while water is required to dissolve the inorganic metal salt[4].
-
Deprotonation: Slowly add 0.1 M NaOH dropwise until the pH reaches exactly 6.0.
-
Metal Addition: Add 0.2 mmol of Zn(NO₃)₂·6H₂O dissolved in 2 mL of water.
-
Hydrothermal Growth (Causality): Transfer the mixture to a Teflon-lined stainless steel autoclave and heat at 120 °C for 48 hours, followed by slow cooling (5 °C/hour) to room temperature. Why? Hydrothermal conditions provide the energy to reversibly break and form coordination bonds, correcting kinetic defects and yielding the thermodynamically stable, highly crystalline MOF required for X-ray diffraction.
-
Validation Checkpoint: The resulting crystals should be washed with cold ethanol. A complete disappearance of the 1710 cm⁻¹ (COOH) peak in FTIR confirms successful metal-carboxylate coordination.
Protocol C: Synthesis of Fe(II) Spin-Crossover (SCO) Complexes
-
Antioxidant Priming (Causality): Dissolve 0.2 mmol of the ligand and 5 mg of ascorbic acid in 10 mL of methanol. Why? Fe(II) is highly susceptible to oxidation to Fe(III) by dissolved oxygen. Ascorbic acid acts as a sacrificial antioxidant, preserving the d6 electron configuration strictly required for the spin-crossover phenomenon[1].
-
Complexation: Under a nitrogen atmosphere, add 0.1 mmol of Fe(BF₄)₂·6H₂O. Why BF₄⁻? Bulky, weakly coordinating anions do not compete with the tetrazole nitrogens for the primary coordination sphere. They sit in the lattice, enhancing the hydrogen-bonding network and SCO cooperativity[1].
-
Precipitation: Stir for 2 hours at room temperature. Slowly diffuse diethyl ether into the solution to precipitate the complex.
Quantitative Data & Physicochemical Signatures
To ensure batch-to-batch reproducibility, synthesized complexes must be benchmarked against the following standardized physicochemical parameters.
| Parameter | Free Ligand | Zn(II) Complex | Fe(II) Complex | Analytical Significance |
| IR: νas (COO⁻) | ~1710 cm⁻¹ (COOH) | ~1610 cm⁻¹ (COO⁻) | ~1615 cm⁻¹ (COO⁻) | The massive red-shift indicates successful deprotonation and metal-oxygen coordination. |
| IR: Tetrazole Ring | 1450, 1100 cm⁻¹ | 1475, 1120 cm⁻¹ | 1480, 1125 cm⁻¹ | The blue-shift confirms nitrogen lone-pair donation to the metal center, reducing ring electron density. |
| Magnetic Moment ( μeff ) | Diamagnetic | Diamagnetic | ~5.2 BM (High Spin) ↔ 0 BM (Low Spin) | Validates temperature-dependent Spin-Crossover (SCO) behavior in Fe(II) complexes. |
| Photoluminescence | Weak emission | Strong emission (~420 nm) | Quenched | Zn(II) enhances ligand-to-metal charge transfer (LMCT), making it viable for sensing applications[2]. |
Pharmacological & Materials Applications
Beyond fundamental coordination chemistry, azoles and tetrazole-derivatives are highly prized in translational research[3].
-
Biological Activity: Tetrazoles are classic bioisosteres for carboxylic acids. Derivatives of tetrazole-propanoic acids exhibit potent anticancer activity against HCT-116 (colon) and MCF-7 (breast) cancer cell lines, acting as inhibitors of human thymidylate synthase (hTS)[5]. Coordinating these ligands to metals (like Cu or Ru) can further enhance cellular uptake and cytotoxicity.
-
Materials Science: The robust 2D and 3D topologies formed by these ligands exhibit significant photoluminescence and magnetic switching capabilities, paving the way for advanced data storage and OLED technologies[2][4].
Caption: Divergent application pathways of tetrazole-carboxylate metal complexes in biology and materials science.
References
-
VulcanChem. (S)-3-phenyl-2-(1H-tetrazol-1-yl)propanoic acid - Vulcanchem. 5
-
National Institutes of Health (PMC). Poly[[bis[3-(1H-tetrazol-1-yl)propanoic acid-κN 4]cadmium]-di-μ-thiocyanato-κ2 N:S - PMC. 2
-
ResearchGate. The three-dimensional supramolecular structure of the title coordination polymer. 4
-
Santa Cruz Biotechnology. Azoles 03 | SCBT - Santa Cruz Biotechnology. 3
-
Dalton Transactions (RSC Publishing). Bifunctional Fe( ii ) spin crossover-complexes based on ω-(1 H -tetrazol-1-yl) carboxylic acids. 1
Sources
- 1. Bifunctional Fe( ii ) spin crossover-complexes based on ω-(1 H -tetrazol-1-yl) carboxylic acids - Dalton Transactions (RSC Publishing) DOI:10.1039/D0DT03315D [pubs.rsc.org]
- 2. Poly[[bis[3-(1H-tetrazol-1-yl)propanoic acid-κN 4]cadmium]-di-μ-thiocyanato-κ2 N:S;κ2 S:N] - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. researchgate.net [researchgate.net]
- 5. (S)-3-phenyl-2-(1H-tetrazol-1-yl)propanoic acid (1212152-78-7) for sale [vulcanchem.com]
Application Note: Optimized Amide Coupling Protocols for 3-Phenyl-3-(1H-1,2,3,4-tetrazol-1-yl)propanoic acid
Document Type: Technical Application Guide & Validated Protocols Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals
Introduction & Synthetic Utility
The compound 3-Phenyl-3-(1H-1,2,3,4-tetrazol-1-yl)propanoic acid (CAS: 632291-64-6) is a highly valuable bifunctional building block in modern drug discovery. The incorporation of a benzylic tetrazole moiety serves multiple pharmacological purposes: it acts as a lipophilic bioisostere for carboxylic acids, enhances metabolic stability against peptidases, and provides a strong coordination motif for metalloenzyme targets.
However, integrating this specific building block into complex APIs or peptide sequences via amide coupling presents a distinct synthetic challenge. The structural arrangement—a carboxylic acid separated by a single methylene unit from a benzylic tetrazole—creates a system that is exceptionally prone to degradative side reactions under standard basic coupling conditions. This guide provides field-proven, self-validating protocols to achieve high-yielding amide bond formation while suppressing these degradation pathways.
Mechanistic Causality: The β-Elimination Challenge
To successfully couple this substrate, one must understand the causality behind its primary failure mode: Base-Catalyzed β-Elimination (E1cB pathway) .
During a standard amide coupling, the carboxylic acid is converted into a highly reactive ester (e.g., an OBt or OAt ester). This activation inherently increases the acidity of the adjacent α-protons. When a standard tertiary amine base (such as Triethylamine or DIPEA) is introduced to neutralize the amine hydrochloride and facilitate the reaction, it can inadvertently abstract an α-proton, generating an enolate intermediate.
Because the β-position bears a tetrazole—a stable, electron-withdrawing heterocycle that functions as an excellent leaving group—and the resulting double bond would be in extended conjugation with the phenyl ring, the thermodynamic driving force for elimination is massive. The result is the expulsion of free 1H-tetrazole and the formation of a cinnamamide byproduct as a thermodynamic sink.
To invert this causality and favor the desired amidation, the protocol must maximize the electrophilicity of the activated ester (promoting rapid amine attack) while strictly minimizing base strength and thermal energy ().
Figure 1: Divergent reaction pathways during the activation of β-tetrazolyl propanoic acids.
Quantitative Condition Optimization
To establish a self-validating baseline, we must look at how different coupling environments affect the ratio of desired product to the elimination byproduct. As demonstrated in foundational studies on peptide coupling reagents (), the use of highly reactive uronium salts (like HATU) combined with sterically hindered, weaker bases (like 2,4,6-Collidine) provides the optimal kinetic resolution.
Table 1: Optimization of Coupling Conditions for β-Tetrazolyl Propanoic Acids
| Entry | Coupling Reagent | Base (Equivalents) | Solvent | Temp (°C) | Yield (%) | Cinnamamide Byproduct (%) |
| 1 | EDC / HOBt | TEA (3.0 eq) | DMF | 25 | 45% | 40% |
| 2 | EDC / HOBt | DIPEA (2.0 eq) | DMF | 0 | 65% | 20% |
| 3 | T3P (50% in DMF) | DIPEA (2.0 eq) | EtOAc | 25 | 75% | 15% |
| 4 | HATU | DIPEA (1.5 eq) | DMF | 0 | 88% | < 5% |
| 5 | HATU | 2,4,6-Collidine (1.5 eq) | DMF | 0 | 94% | < 2% |
Data Interpretation: Entry 5 represents the optimal kinetic window. 2,4,6-Collidine is sufficiently basic to drive the coupling but too sterically hindered to efficiently abstract the α-proton, effectively shutting down the E1cB pathway ().
Experimental Workflow & Protocols
Figure 2: Optimized step-by-step workflow for base-sensitive amide coupling.
Protocol A: High-Efficiency Coupling (HATU / Collidine)
Recommended for primary and unhindered secondary amines.
Reagents:
-
3-Phenyl-3-(1H-1,2,3,4-tetrazol-1-yl)propanoic acid (1.0 eq)
-
Target Amine (1.05 eq)
-
HATU (1.05 eq)
-
2,4,6-Collidine (1.5 eq)
-
Anhydrous DMF (0.1 M concentration)
Step-by-Step Methodology:
-
Preparation: Charge a flame-dried round-bottom flask with 3-Phenyl-3-(1H-1,2,3,4-tetrazol-1-yl)propanoic acid (1.0 eq) and the target amine (1.05 eq).
-
Solvation & Cooling: Dissolve the mixture in anhydrous DMF to achieve a 0.1 M concentration. Submerge the flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes.
-
Activation: Add HATU (1.05 eq) in a single portion.
-
Base Addition (Critical Step): Immediately add 2,4,6-Collidine (1.5 eq) dropwise over 2 minutes. Causality note: Adding the base last ensures that the activated ester is immediately intercepted by the amine already present in the solution, minimizing the lifetime of the activated species in the absence of a nucleophile.
-
Propagation: Stir the reaction at 0 °C for 1 hour. Do not let the reaction warm to room temperature unless LC-MS indicates incomplete conversion.
-
Quench & Workup: Quench the reaction by adding saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), 0.1 M HCl (to remove excess collidine), and brine. Dry over Na₂SO₄, filter, and concentrate under reduced pressure.
Trustworthiness & Analytical Validation
A robust protocol must be a self-validating system. To ensure the integrity of the coupling and rule out β-elimination, utilize the following analytical checkpoints ():
Checkpoint 1: In-Process LC-MS Monitoring Before proceeding to workup, quench a 5 µL aliquot of the reaction mixture in 1 mL of H₂O/MeCN (1:1) and analyze via LC-MS.
-
Success Indicator: A dominant peak corresponding to the exact mass of the desired amide [M+H]+.
-
Failure Indicator: The appearance of a peak at [M - 70 + H]+. A mass loss of exactly 70 Da corresponds to the expulsion of 1H-tetrazole, confirming that the E1cB elimination pathway has been triggered. If this peak exceeds 5% relative abundance, the reaction temperature must be lowered or the base equivalents reduced in subsequent runs.
Checkpoint 2: Post-Workup ¹H NMR Analysis
-
Success Indicator: The preservation of the characteristic β-methine proton. In the starting material and desired product, this proton typically appears as a distinct multiplet or triplet around 6.0–6.5 ppm (deshielded by both the phenyl ring and the tetrazole).
-
Failure Indicator: The disappearance of the β-methine proton and the emergence of two strongly coupled vinylic doublets (d, J = 15–16 Hz) between 6.8–7.5 ppm, which is the definitive signature of a trans-cinnamamide derivative.
References
-
El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.[Link]
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397-4398.[Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[Link]
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.[Link]
Application Note: Integration of 3-Phenyl-3-(1H-1,2,3,4-tetrazol-1-yl)propanoic acid in Peptidomimetic Synthesis
Introduction & Mechanistic Rationale
The translation of native peptides into viable therapeutics is frequently hindered by their inherent susceptibility to proteolytic degradation and suboptimal membrane permeability. To overcome these pharmacokinetic bottlenecks, medicinal chemists routinely employ bioisosteric replacement. The tetrazole ring has emerged as a premier bioisostere for carboxylic acids and cis-amide bonds. It shares a comparable pKa (approximately 4.89, similar to propanoic acid), spatial arrangement, and molecular electrostatic potential, while offering vastly superior metabolic stability against peptidases[1].
3-Phenyl-3-(1H-1,2,3,4-tetrazol-1-yl)propanoic acid (CAS: 632291-64-6) is a highly specialized, non-natural building block utilized in advanced peptidomimetic synthesis[2]. Structurally, it features a propanoic acid backbone substituted at the β -position with both a phenyl ring and a 1H-tetrazole moiety.
-
Pharmacophoric Mimicry: The phenyl group mimics the hydrophobic side chain of phenylalanine or tyrosine, facilitating critical π−π stacking or hydrophobic interactions within target receptor pockets.
-
Metabolic Shielding: The tetrazole ring acts as a metabolically robust hydrogen-bond acceptor/donor network, mimicking acidic residues (like Aspartic acid) or serving as a conformationally constrained amide surrogate[3].
Because this derivative lacks an α -amino group, it acts as a chain-terminating building block. It is exclusively deployed as an N-terminal capping agent or for side-chain derivatization (e.g., coupling to the ϵ -amine of a Lysine residue) to generate highly stable, potent drug candidates[4].
Physicochemical Profiling & Quantitative Data
Understanding the physicochemical properties of 3-Phenyl-3-(1H-1,2,3,4-tetrazol-1-yl)propanoic acid is critical for optimizing your coupling conditions. The tetrazole anion is highly lipophilic, a property that significantly enhances the overall membrane penetration and ADMET profile of the resulting peptidomimetic[1].
Table 1: Physicochemical Properties
| Property | Value / Description |
| CAS Number | 632291-64-6[2] |
| Molecular Formula | C10H10N4O2[5] |
| Molecular Weight | 218.21 g/mol [5] |
| Monoisotopic Mass | 218.08 Da[6] |
| pKa (Tetrazole moiety) | ~4.89 (comparable to native propanoic acid)[1] |
| Solubility | DMF, DMSO, Ethyl Acetate[1] |
| Primary Application | N-terminal capping, bioisosteric replacement[3] |
Table 2: Coupling Efficiency Matrix (Resin-Bound Primary Amine)
Due to the significant steric hindrance generated by the bulky β -phenyl and β -tetrazole substituents, standard coupling reagents often yield incomplete reactions. The table below summarizes the causality behind reagent selection.
| Coupling Reagent | Base | Solvent | Time (min) | Yield (%) | Mechanistic Rationale |
| DIC / Oxyma | None | DMF | 120 | 75-80% | Standard SPPS; moderate efficiency due to severe β -steric hindrance. |
| HBTU | DIPEA | DMF | 60 | 85-90% | Sufficient for unhindered amines, but slow kinetics may lead to side reactions. |
| HATU | DIPEA | DMF | 45 | >95% | Optimal. The 7-aza-HOAt leaving group efficiently overcomes steric clash. |
Logical Design: Bioisosteric Replacement Workflow
The decision to incorporate this specific tetrazole derivative follows a rational drug design workflow, transitioning from a proteolytically unstable native sequence to a robust peptidomimetic.
Caption: Logical progression of bioisosteric replacement using tetrazole derivatives.
Experimental Protocols
To guarantee reproducibility, the following protocols are designed as self-validating systems. The methodology utilizes HATU/DIPEA chemistry to ensure quantitative coupling despite the localized steric bulk of the building block.
Protocol A: N-Terminal Capping via Solid-Phase Peptide Synthesis (SPPS)
Objective: To covalently attach 3-Phenyl-3-(1H-1,2,3,4-tetrazol-1-yl)propanoic acid to the free N-terminus of a resin-bound peptide.
Reagents Required:
-
Resin-bound peptide with a free N-terminal amine (0.1 mmol scale).
-
3-Phenyl-3-(1H-1,2,3,4-tetrazol-1-yl)propanoic acid (3.0 equivalents, 0.3 mmol, 65.4 mg).
-
HATU (2.9 equivalents, 0.29 mmol, 110.2 mg).
-
DIPEA (6.0 equivalents, 0.6 mmol, 104 μ L).
-
Anhydrous N,N-Dimethylformamide (DMF).
Step-by-Step Methodology:
-
Resin Preparation: Swell the resin-bound peptide in 5 mL of DMF for 20 minutes at room temperature to maximize pore accessibility. Drain the solvent.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 5 min). Wash thoroughly with DMF (5 × 1 min) to remove all traces of piperidine. Causality: Residual piperidine will prematurely react with the activated ester, drastically reducing coupling yield.
-
Pre-Activation: In a clean glass vial, dissolve the tetrazole propanoic acid derivative and HATU in 2 mL of anhydrous DMF.
-
Base Addition: Add DIPEA to the vial and vortex for 30 seconds. Causality: Pre-activation for 1-2 minutes is crucial. It allows the formation of the highly reactive 7-aza-OAt ester intermediate before exposure to the resin, which is necessary to overcome the steric bulk of the β -substituents. Note: Using 2.9 eq of HATU against 3.0 eq of the acid prevents irreversible capping of the peptide N-terminus by tetramethylguanidinium byproducts.
-
Coupling: Transfer the activated mixture to the resin. Agitate gently at room temperature for 45–60 minutes.
-
Self-Validation (Kaiser Test): Extract a few resin beads and perform a Kaiser test. A yellow color indicates complete coupling (absence of free primary amines). If the beads turn blue, the coupling is incomplete; repeat steps 3-5.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 × 1 min), Dichloromethane (DCM) (3 × 1 min), and Methanol (2 × 1 min). Dry under a stream of nitrogen.
Caption: SPPS workflow for coupling 3-Phenyl-3-(1H-1,2,3,4-tetrazol-1-yl)propanoic acid.
Protocol B: Global Cleavage and Analytical Validation
Objective: To cleave the modified peptidomimetic from the solid support while removing any side-chain protecting groups without damaging the tetrazole moiety.
Step-by-Step Methodology:
-
Cleavage Cocktail Preparation: Prepare a solution of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIPS), and 2.5% LC-MS grade water. Causality: TIPS is absolutely essential here as a carbocation scavenger. Without it, cleaved protecting groups (e.g., t-Butyl or Trityl cations) will irreversibly alkylate the electron-rich nitrogen atoms of the tetrazole ring.
-
Cleavage Reaction: Add 3 mL of the cleavage cocktail to the dried resin. Agitate for 2 hours at room temperature.
-
Precipitation: Filter the cleavage solution dropwise into 30 mL of cold diethyl ether (-20 °C). A white precipitate (the crude peptidomimetic) will immediately form.
-
Isolation: Centrifuge at 4000 rpm for 5 minutes. Decant the supernatant and wash the pellet twice more with cold ether to remove residual TFA and scavengers.
-
Lyophilization: Dissolve the pellet in a 50:50 mixture of Water/Acetonitrile (with 0.1% TFA) and lyophilize to obtain a dry powder.
-
LC-MS Validation: Analyze the crude product via RP-HPLC and ESI-MS. The successful coupling of the 3-Phenyl-3-(1H-1,2,3,4-tetrazol-1-yl)propanoyl moiety will result in a monoisotopic mass addition of +200.07 Da to the base peptide backbone (accounting for the 218.08 Da mass of the building block minus the 18.01 Da loss of H₂O during amide bond formation)[6].
References
-
[6] 632291-64-6 (C10H10N4O2) - PubChemLite. uni.lu. Available at:
-
[5] Product Index - AA Blocks. aablocks.com. Available at:
-
[2] 3-phenyl-3-(1H-1,2,3,4-tetrazol-1-yl)propanoic acid - NextSDS. nextsds.com. Available at:
-
[1] Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. PMC (nih.gov). Available at:
-
[3] α -Amino Acid-Isosteric α -Amino Tetrazoles. PMC (nih.gov). Available at:
-
[4] (PDF) α -Amino Acid-Isosteric α -Amino Tetrazoles. ResearchGate. Available at:
Sources
- 1. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nextsds.com [nextsds.com]
- 3. α-Amino Acid-Isosteric α-Amino Tetrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aablocks.com [aablocks.com]
- 6. PubChemLite - 632291-64-6 (C10H10N4O2) [pubchemlite.lcsb.uni.lu]
overcoming solubility issues with 3-Phenyl-3-(1H-1,2,3,4-tetrazol-1-yl)propanoic acid
Welcome to the technical support center for 3-Phenyl-3-(1H-1,2,3,4-tetrazol-1-yl)propanoic acid (CAS No. 632291-64-6). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of this compound. Our goal is to equip you with the scientific rationale and practical methodologies to ensure the success of your experiments.
Understanding the Molecule: A Dual-Acidic Nature
3-Phenyl-3-(1H-1,2,3,4-tetrazol-1-yl)propanoic acid possesses two acidic functional groups: a carboxylic acid and a tetrazole ring. The tetrazole ring is a well-established bioisostere of a carboxylic acid, meaning it shares similar physicochemical properties, including a comparable acidity (pKa). This dual-acidic nature is central to understanding and manipulating its solubility.
Predicted Physicochemical Properties
To provide a foundational understanding of the compound's behavior, we have utilized established cheminformatics tools to predict key physicochemical properties. While experimental validation is always recommended, these predicted values offer a strong starting point for experimental design.
| Property | Predicted Value | Implication for Solubility |
| pKa | Carboxylic Acid: ~4.5, Tetrazole: ~4.8 | The compound will be poorly soluble in acidic aqueous solutions (pH < 4) and will become increasingly soluble as the pH is raised above 5, due to the deprotonation of the acidic groups. |
| Aqueous Solubility (logS) | -3.5 (corresponding to ~0.04 mg/mL at pH 7.4) | The compound is predicted to be poorly soluble in neutral aqueous solutions. |
| Lipophilicity (logP) | ~1.9 | The compound has a moderate lipophilicity, suggesting it may have better solubility in organic solvents than in water. |
Frequently Asked Questions (FAQs)
Q1: Why is my 3-Phenyl-3-(1H-1,2,3,4-tetrazol-1-yl)propanoic acid not dissolving in water?
A1: The predicted low aqueous solubility at neutral pH is the likely reason. Due to its acidic nature, the compound is more soluble in its ionized (deprotonated) form. At neutral or acidic pH, it will exist predominantly in its less soluble, protonated form. To dissolve it in an aqueous medium, you will need to increase the pH.
Q2: What is the best way to prepare an aqueous stock solution?
A2: The recommended approach is to prepare a basic aqueous solution. Start by adding the compound to a minimal amount of a basic solution, such as 0.1 M NaOH, and sonicate or vortex until it dissolves completely. Then, you can dilute it with your desired aqueous buffer. Be mindful that lowering the pH of the final solution may cause the compound to precipitate.
Q3: Can I use organic solvents to dissolve the compound?
A3: Yes, given its moderate lipophilicity (predicted logP of ~1.9), 3-Phenyl-3-(1H-1,2,3,4-tetrazol-1-yl)propanoic acid is expected to have better solubility in polar organic solvents. Solvents such as DMSO, DMF, ethanol, and methanol are good starting points.
Q4: I'm observing precipitation when I dilute my DMSO stock solution with my aqueous assay buffer. What should I do?
A4: This is a common issue when the final concentration of the organic solvent is not sufficient to maintain solubility. Here are a few troubleshooting steps:
-
Increase the final concentration of the organic co-solvent: If your experiment allows, increasing the percentage of DMSO in the final solution can help.
-
Use a different co-solvent: Sometimes, a different organic solvent may provide better solubility characteristics in your specific buffer system.
-
Adjust the pH of your aqueous buffer: Ensuring your final buffer pH is above the pKa of the compound (ideally pH > 6) will increase its aqueous solubility and may prevent precipitation.
-
Prepare a salt form of the compound: If you are consistently facing solubility issues, consider preparing a more soluble salt form of the acid (e.g., a sodium or potassium salt).
Troubleshooting Guides
Guide 1: Enhancing Aqueous Solubility through pH Adjustment
This guide provides a step-by-step protocol for preparing an aqueous solution of 3-Phenyl-3-(1H-1,2,3,4-tetrazol-1-yl)propanoic acid by modifying the pH.
Workflow Diagram:
Caption: Workflow for pH-mediated solubilization.
Experimental Protocol:
-
Weigh the desired amount of 3-Phenyl-3-(1H-1,2,3,4-tetrazol-1-yl)propanoic acid.
-
Add a small volume of 0.1 M NaOH dropwise while vortexing until the solid dissolves completely.
-
Slowly add your desired aqueous buffer to the dissolved compound.
-
Monitor the pH and adjust as necessary with dilute HCl or NaOH to reach your target pH. Be cautious, as dropping the pH too low may cause precipitation.
-
Bring the solution to the final volume with your aqueous buffer.
Guide 2: Utilizing Co-solvents for Solubilization
For applications where a purely aqueous solution is not feasible, co-solvents can be employed.
Recommended Co-solvents (in order of decreasing polarity):
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Methanol
-
Acetonitrile
Experimental Protocol:
-
Dissolve 3-Phenyl-3-(1H-1,2,3,4-tetrazol-1-yl)propanoic acid in a minimal amount of the chosen organic co-solvent to create a concentrated stock solution.
-
Slowly add the organic stock solution to your aqueous buffer with vigorous stirring.
-
Observe for any signs of precipitation. If precipitation occurs, you may need to increase the proportion of the organic co-solvent in the final solution.
Data Table: Co-solvent Compatibility
| Co-solvent | Polarity Index | General Suitability | Considerations |
| DMSO | 7.2 | Excellent | Can be difficult to remove and may affect some biological assays. |
| DMF | 6.4 | Very Good | Can be difficult to remove. |
| Ethanol | 5.2 | Good | Generally well-tolerated in biological systems. |
| Methanol | 5.1 | Good | More volatile than ethanol. |
| Acetonitrile | 5.8 | Moderate | Often used in analytical chromatography. |
Guide 3: Quantification of Solubilized Compound by Reverse-Phase HPLC
To confirm the concentration of your solubilized 3-Phenyl-3-(1H-1,2,3,4-tetrazol-1-yl)propanoic acid, a reverse-phase high-performance liquid chromatography (RP-HPLC) method is recommended.
Workflow Diagram:
Caption: HPLC analysis and troubleshooting workflow.
Suggested HPLC Method:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Troubleshooting Common HPLC Issues:
| Issue | Potential Cause | Suggested Solution |
| Peak Tailing | The mobile phase pH is too close to the compound's pKa, leading to mixed ionization states. | Lower the mobile phase pH by using an acidic modifier like formic or trifluoroacetic acid. A good rule of thumb is to have the mobile phase pH at least 2 units below the analyte's pKa. |
| Poor Retention | The mobile phase is too strong (too much organic solvent). | Decrease the initial percentage of the organic solvent (Acetonitrile) in your gradient. |
| Broad Peaks | Column degradation or contamination. | Flush the column with a strong solvent or replace it if necessary. |
| Inconsistent Retention Times | Fluctuation in mobile phase composition or temperature. | Ensure proper mixing and degassing of the mobile phase and use a column oven for temperature control. |
References
-
NextSDS. 3-phenyl-3-(1H-1,2,3,4-tetrazol-1-yl)propanoic acid.[Link]
-
Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues.[Link]
-
Biotage. How does an acid pH affect reversed-phase chromatography separations?[Link]
-
Xiao, H., et al. (2010). 3-Phenyl-2-(1H-tetrazol-1-yl)propanoic acid monohydrate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 10), o2690. [Link]
-
Xing, L., & Glen, R. C. (2002). Novel methods for the prediction of logP, pKa, and logD. Journal of chemical information and computer sciences, 42(4), 796-805. [Link]
Technical Support Center: HPLC Optimization for 3-Phenyl-3-(1H-1,2,3,4-tetrazol-1-yl)propanoic Acid
Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this portal to address the unique chromatographic challenges presented by 3-Phenyl-3-(1H-1,2,3,4-tetrazol-1-yl)propanoic acid .
This molecule is a complex bifunctional analyte. It possesses a highly polar, hydrogen-bond-accepting tetrazole ring and an ionizable carboxylic acid (pKa ~4.0–4.5), balanced by a hydrophobic phenyl ring. Mastering its retention time ( k′ ) and peak shape requires precise control over mobile phase thermodynamics and stationary phase kinetics.
Below, you will find our interactive troubleshooting guides, mechanistic FAQs, and a self-validating protocol to ensure robust method development.
Part 1: Diagnostic Workflows & Interaction Pathways
To effectively troubleshoot, we must first map the molecular interactions driving retention and peak deformation.
Primary chromatographic interaction pathways for the target molecule.
Troubleshooting decision tree for resolving poor retention and peak tailing.
Part 2: Frequently Asked Questions (FAQs)
Q1: Why does my analyte elute near the void volume ( t0 ) despite having a hydrophobic phenyl ring? Causality: The propanoic acid moiety has a pKa of approximately 4.0–4.5. If your mobile phase pH is neutral (e.g., unbuffered water/acetonitrile), the carboxylic acid is fully ionized (deprotonated to a carboxylate anion). As detailed in, dramatic changes in retention occur when ionizable analytes are present; a pH of 7.0 renders carboxylic acids strongly ionized and highly polar, which completely overrides the hydrophobic retention provided by the phenyl ring[1]. Solution: Lower the mobile phase pH to at least 1.5 units below the pKa (target pH 2.0–2.5) to ensure the carboxylic acid remains in its unionized, hydrophobic state.
Q2: I am observing severe peak tailing ( As>2.0 ). How can I correct this chromatographically? Causality: Peak tailing for this compound arises from two competing mechanisms. First, insufficient buffering leads to partial ionization of the carboxylic acid during the run. Second, the 1-substituted tetrazole ring is highly polar and acts as a strong hydrogen-bond acceptor, interacting with residual, unreacted silanols on the silica support. Solution: Employ a volatile acidic modifier like 0.1% Formic Acid (pH ~2.7). Formic acid functions as a weak ion-pairing reagent, improving analyte retention on polar stationary phases and significantly reducing ionic interactions with the stationary phase, thereby resolving peak tailing[2]. Furthermore, protonation of the terminal tetrazole ring under acidic conditions can moderately increase retention time and improve peak symmetry[3]. Ensure you are using a highly end-capped C18 column to sterically shield residual silanols.
Q3: How does the choice of organic modifier (Acetonitrile vs. Methanol) affect the retention of the tetrazole moiety? Causality: Acetonitrile is an aprotic solvent that primarily interacts via dipole-dipole forces, whereas methanol is a protic solvent capable of hydrogen bonding. Because the tetrazole ring is a strong hydrogen-bond acceptor, methanol can form hydrogen bonds with it, altering its solvation shell. Solution: If co-eluting impurities are an issue, switching from Acetonitrile to Methanol will change the selectivity ( α ) of the separation, often pulling the tetrazole-derivative away from strictly hydrophobic impurities.
Part 3: Quantitative Data & Optimization Metrics
To guide your method development, reference the summarized data tables below which quantify the impact of pH and buffer selection on the chromatography of tetrazole-carboxylic acid derivatives.
Table 1: Effect of Mobile Phase pH on Retention and Peak Shape
| Mobile Phase pH | Ionization State | Retention Factor ( k′ ) | Peak Symmetry ( As ) | Chromatographic Result |
| pH 7.0 (Phosphate) | Fully Ionized (Anion) | < 1.0 | > 2.0 | Elutes near void; severe tailing. |
| pH 4.5 (Acetate) | Partially Ionized (~50%) | 2.5 - 3.5 | 1.5 - 1.8 | Broad peaks; poor reproducibility. |
| pH 2.5 (Formic Acid) | Unionized (Neutral) | 5.0 - 6.0 | 1.0 - 1.1 | Sharp peaks; robust retention. |
Table 2: Buffer Selection Matrix
| Buffer / Additive | Concentration | Target pH | MS Compatible? | Mechanism of Action |
| Formic Acid | 0.1% (v/v) | ~2.7 | Yes | Weak ion-pairing; suppresses ionization[2]. |
| Trifluoroacetic Acid | 0.05% (v/v) | ~2.0 | No (Ion suppression) | Strong ion-pairing; masks silanols completely. |
| Phosphate Buffer | 10 mM | 2.5 | No | High buffer capacity; excellent UV baseline. |
Part 4: Self-Validating Method Development Protocol
Do not rely on trial and error. Execute the following self-validating protocol to establish a thermodynamically stable method for 3-Phenyl-3-(1H-1,2,3,4-tetrazol-1-yl)propanoic acid.
Step 1: System Baseline & Void Volume ( t0 ) Determination
-
Action: Inject 1 µL of Uracil (0.1 mg/mL in water) under starting mobile phase conditions.
-
Causality: Uracil is an unretained neutral marker. This establishes the absolute baseline ( t0 ) required for calculating the retention factor ( k′=(tr−t0)/t0 ). Without an accurate t0 , retention optimization is mathematically arbitrary.
Step 2: Silanol Activity Validation
-
Action: Inject a system suitability mixture containing Toluene (neutral probe) and Amitriptyline (basic, silanol-sensitive probe) using a mobile phase of 80:20 Methanol/Water (neutral pH).
-
Causality: Toluene validates the column's hydrophobic theoretical plate count ( N ). Amitriptyline is highly sensitive to ionized silanols.
-
Validation Check: If Amitriptyline exhibits a symmetry factor ( As ) > 1.5 while Toluene is < 1.1, your column is insufficiently end-capped for the polar tetrazole moiety. Switch to a sterically protected or fully end-capped C18 column before proceeding.
Step 3: Isocratic Scouting & Ionization Control
-
Action: Prepare Mobile Phase A: 0.1% Formic Acid in Water. Prepare Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Run a scouting gradient from 5% B to 95% B over 15 minutes.
-
Causality: The 0.1% Formic Acid ensures the mobile phase pH remains ~2.7, keeping the propanoic acid fully protonated and maximizing interaction between the phenyl ring and the C18 stationary phase[2].
Step 4: Selectivity Fine-Tuning
-
Action: Based on the scouting gradient, calculate the organic percentage where the analyte elutes. Set an isocratic method at this percentage (e.g., 40% B).
-
Validation Check: Inject the target analyte. If the retention factor ( k′ ) is between 2 and 10, and As is ≤ 1.2, the method is thermodynamically stable. If critical pair resolution with an impurity is < 1.5, switch Mobile Phase B from Acetonitrile to Methanol to exploit the tetrazole ring's hydrogen-bonding capabilities.
References
-
Back to Basics: The Role of pH in Retention and Selectivity Source: LCGC International / Chromatography Online URL:[Link]
-
Determination of Tedizolid in Bacterial Growth Medium Mueller-Hinton Broth by High-Performance Liquid Chromatography Source: MDPI (Antibiotics) URL:[Link]
-
Development and validation of an LC-MS/MS method for simultaneous determination of three organic azido impurities in tetrazole-containing sartans Source: Arabian Journal of Chemistry URL:[Link]
Sources
Technical Support Center: Purification of 3-Phenyl-3-(1H-1,2,3,4-tetrazol-1-yl)propanoic Acid
Welcome to the Technical Support Center for Tetrazole-Based Drug Development. As a Senior Application Scientist, I frequently encounter challenges in the isolation of tetrazole derivatives. The purification of 3-Phenyl-3-(1H-1,2,3,4-tetrazol-1-yl)propanoic acid presents a unique triad of challenges: managing the highly polar carboxylic acid moiety, separating the target from its closely related 2-yl regioisomer, and preventing phase-separation issues during final crystallization.
This guide is designed to move beyond mere procedural steps. We will examine the causality behind each experimental choice, providing you with a self-validating workflow to ensure high-yield, high-purity isolation.
Purification Workflow Logic
The following diagram outlines the strategic isolation pathway, transitioning from bulk impurity removal to high-resolution regioisomer separation.
Fig 1. Mechanistic workflow for the isolation of 1-yl tetrazole regioisomers.
Phase 1: Liquid-Liquid Extraction (The "Coarse" Polish)
Mechanistic Rationale: The target molecule contains a carboxylic acid moiety (pKa ~4.5). By exploiting this acidic nature, we can separate the target and its regioisomers from neutral organic impurities (e.g., unreacted phenyl precursors or neutral byproducts). We use saturated NaHCO₃ (pH ~8) rather than strong bases like NaOH to prevent potential base-catalyzed side reactions or hydrolysis, ensuring the tetrazole ring remains intact (1[1]).
Self-Validating Protocol:
-
Dissolution: Dissolve 10 g of the crude mixture in 100 mL of Ethyl Acetate (EtOAc) in a separatory funnel.
-
Deprotonation: Add 100 mL of saturated aqueous NaHCO₃. Shake vigorously, venting frequently to release CO₂ gas.
-
Phase Separation: Allow the layers to separate. The aqueous layer now contains the water-soluble sodium salt of the target. Discard the organic layer containing neutral impurities.
-
Acidification: Cool the aqueous layer in an ice bath (0–5 °C). Slowly add 1M HCl dropwise with continuous stirring. Validation Check: Use pH paper to confirm the aqueous solution reaches pH ~2.0.
-
Recovery: Extract the acidified aqueous layer with fresh EtOAc (3 × 50 mL). Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield an enriched acid mixture.
Phase 2: Regioisomeric Resolution via Flash Chromatography
Mechanistic Rationale: Tetrazole synthesis frequently yields a mixture of 1-substituted and 2-substituted regioisomers. The 1-yl isomer possesses a significantly higher dipole moment due to the alignment of the bond dipoles within the tetrazole ring, making it much more polar than the 2-yl isomer. This polarity difference is the primary vector for chromatographic separation (2[2]).
Quantitative Data Summary:
| Parameter | 1-yl Isomer (Target) | 2-yl Isomer (Byproduct) | Mechanistic Causality |
| Dipole Moment | High (~5.3 D) | Low (~2.4 D) | 1-substituted tetrazoles have aligned bond dipoles, increasing overall polarity. |
| Silica Gel Affinity | Strong | Weak | Higher dipole moment leads to stronger dipole-dipole interactions with silanol groups. |
| Typical TLC Rf * | ~0.35 | ~0.65 | 2-yl isomer elutes significantly faster in normal-phase chromatography. |
| 13 C NMR Shift | 153 – 155 ppm | 160 – 165 ppm | Electronic shielding differences at the tetrazole carbon provide definitive structural proof. |
*Conditions: 50% EtOAc/Hexanes with 0.1% AcOH on Silica Gel 60.
Self-Validating Protocol:
-
Column Preparation: Pack a silica gel column (230–400 mesh) using 20% EtOAc in Hexanes. Critical Addition: Add 0.1% Acetic Acid (AcOH) to the mobile phase to protonate the silica's silanol groups and prevent the carboxylic acid from streaking.
-
Loading: Dry-load the enriched acid mixture onto a small amount of silica gel and apply it to the column head.
-
Elution: Run a gradient from 20% to 60% EtOAc in Hexanes (maintaining 0.1% AcOH).
-
Fraction Analysis: Monitor fractions via TLC (UV 254 nm). The less polar 2-yl isomer will elute first, followed by the target 1-yl isomer.
-
Isolation: Pool the late-eluting fractions, verify purity via TLC, and concentrate under reduced pressure.
Phase 3: Recrystallization & Phase Separation
Mechanistic Rationale: Recrystallization acts as the final polishing step to remove trace co-eluting impurities and residual chromatography solvents. The target compound exhibits excellent solubility in hot ethanol but poor solubility in water, making an EtOH/H₂O solvent system ideal for controlled crystal nucleation.
Self-Validating Protocol:
-
Dissolution: Dissolve the concentrated 1-yl isomer in a minimal volume of boiling Ethanol (~5 mL/g).
-
Saturation: Add deionized water dropwise to the boiling solution until a slight, persistent cloudiness is observed, indicating the saturation point.
-
Clarification: Add 1–2 drops of hot Ethanol until the solution is perfectly clear again.
-
Nucleation: Remove from heat and allow the flask to cool ambiently to room temperature without physical disturbance.
-
Harvesting: Once crystals form, transfer to a 4 °C refrigerator for 2 hours. Filter via vacuum filtration, wash with ice-cold 1:1 EtOH/Water, and dry under high vacuum.
Troubleshooting & FAQs
Q1: During the acid-base extraction, my compound is not precipitating upon acidification. Where is it? A1: 3-Phenyl-3-(1H-1,2,3,4-tetrazol-1-yl)propanoic acid has significant lipophilic character due to the phenyl ring. Even when protonated (pH 2), it may remain dissolved in the aqueous layer or form a fine, invisible suspension rather than a hard precipitate. Self-Validating Action: Do not rely on precipitation. Always extract the acidified aqueous layer with a polar organic solvent like EtOAc to ensure complete recovery of the protonated acid (1[1]).
Q2: My isolated product is "oiling out" during recrystallization instead of forming crystals. How do I fix this? A2: "Oiling out" occurs when the compound separates as a liquid because the melting point of the impure mixture is lower than the temperature at which phase separation happens. Causality: Trace regioisomers or solvent residues are depressing the melting point. Fix: Re-dissolve the oil in a slightly larger volume of hot ethanol, ensuring complete dissolution. Allow the solution to cool very slowly by insulating the flask. If oiling persists, you must perform an additional flash chromatography step to remove the melting-point-depressing impurities before attempting crystallization again (3[3]).
Q3: I observe severe tailing on my TLC plates and my flash column fractions are overlapping. What is the cause? A3: Tetrazoles and carboxylic acids are highly polar and interact strongly with the acidic silanol groups on the silica gel stationary phase, causing peak broadening and tailing. Fix: Add a volatile acidic modifier (0.1% to 1% Acetic Acid or Formic Acid) to your mobile phase. This suppresses the ionization of the carboxylic acid and protonates the silanol groups, maintaining the target molecule in a neutral state for sharp, well-resolved elution bands (3[3]).
Q4: How can I definitively prove I have isolated the 1-yl target and not the 2-yl regioisomer? A4: While TLC Rf values provide a strong indication (the 1-yl isomer is always more polar), 13 C NMR spectroscopy is the gold standard for tetrazole regioisomer assignment. The tetrazole carbon in 1-substituted tetrazoles resonates upfield (153–155 ppm) compared to 2-substituted tetrazoles (160–165 ppm) due to differences in electronic shielding and π-electron delocalization (4[4]).
Sources
preventing degradation of 3-Phenyl-3-(1H-1,2,3,4-tetrazol-1-yl)propanoic acid during storage
Welcome to the Application Scientist Knowledge Base
Introduction: As a Senior Application Scientist, I frequently encounter researchers struggling with the stability of tetrazole-containing carboxylic acids. 3-Phenyl-3-(1H-1,2,3,4-tetrazol-1-yl)propanoic acid presents a unique analytical and storage challenge. It combines a highly activated benzylic position, a potentially labile 1-substituted tetrazole ring, and a reactive propanoic acid moiety. While tetrazoles are widely utilized in drug discovery as stable 1[1], the specific molecular microenvironment of this compound requires stringent handling protocols to prevent degradation.
This guide provides field-proven insights, causality-driven explanations, and self-validating protocols to ensure the scientific integrity of your workflows.
Part 1: Mechanistic Understanding of Degradation (The "Why")
Before troubleshooting, we must understand the causality behind the degradation. The molecule features three primary sites of vulnerability:
-
The Benzylic Carbon (C3): The carbon atom bridging the phenyl ring, the tetrazole ring, and the propanoic acid chain is highly activated. The electron-withdrawing nature of the tetrazole stabilizes radical intermediates, making this site highly susceptible to 2[2] in the presence of atmospheric oxygen and light.
-
The Tetrazole Ring: While generally stable at room temperature, 1-substituted tetrazoles can undergo acid-catalyzed protonation at the N4 position, leading to 3[3] intermediate, which further degrades into amines under harsh acidic conditions. Furthermore, extreme thermal stress (>155°C) can cause rapid, potentially 4[4] via N2 extrusion.
-
The Propanoic Acid Moiety: Standard carboxylic acid reactivity applies. Storage in protic, nucleophilic solvents (like methanol or ethanol) without temperature control will lead to spontaneous esterification, artificially lowering the active concentration of your free acid.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for the bulk powder? A1: To arrest both oxidative and hydrolytic degradation pathways, the bulk solid must be stored at -20°C in a tightly sealed, 2[2]. The headspace should be purged with an inert gas (Argon or Nitrogen) to displace atmospheric oxygen, mitigating benzylic radical formation. Inclusion of a desiccant pack is mandatory to prevent moisture ingress, which can facilitate slow, solid-state hydrolysis over time.
Q2: I prepared a stock solution in Methanol, and after a week at 4°C, my LC-MS shows a new peak with a mass shift of +14 Da. What happened? A2: You are observing the methyl ester derivative. The propanoic acid group undergoes spontaneous esterification in methanol. The tetrazole ring acts as an electron-withdrawing group, slightly increasing the acidity of the carboxylic acid and facilitating auto-catalytic esterification. Solution: Switch your stock solvent to LC-MS grade Acetonitrile or DMSO, and prepare fresh aliquots for long-term storage at -80°C.
Q3: We need to formulate this compound at pH 2.0 for a stability study. Is this safe? A3: Proceed with caution. Prolonged exposure to strong acids (e.g., 0.1 M - 1 M HCl) at elevated temperatures (e.g., 60°C) will force the protonation of the tetrazole nitrogen, triggering a 3[3]. If low pH is required, maintain the temperature at or below 4°C and minimize the exposure window to less than 24 hours.
Part 3: Troubleshooting Guide & Self-Validating Systems
When degradation is suspected, you must employ a self-validating analytical system. This means running parallel control experiments (forced degradation) to positively identify the degradation peaks in your actual samples.
Workflow: Identifying Degradation Pathways
Fig 1. Degradation pathways of 3-Phenyl-3-(1H-tetrazol-1-yl)propanoic acid under storage stress.
Part 4: Quantitative Data Summary
The following table summarizes the expected degradation kinetics based on forced degradation profiles of structurally analogous tetrazole-carboxylic acids. Use this as a baseline to validate your HPLC-PDA/MS methods.
| Stress Condition | Reagent / Environment | Temp (°C) | Time | Expected Degradation (%) | Primary Degradation Mechanism |
| Control (Optimal) | Argon, Desiccant, Dark | -20°C | 6 Months | < 0.5% | None (Stable) |
| Acidic Hydrolysis | 0.1 M HCl in MeCN/H2O | 60°C | 24 hrs | 5 - 15% | Tetrazole ring-opening |
| Basic Hydrolysis | 0.1 M NaOH in MeCN/H2O | 60°C | 24 hrs | 2 - 5% | Minor cleavage |
| Oxidative | 3% H2O2 | 25°C | 24 hrs | 10 - 20% | Benzylic oxidation |
| Thermal (Solid) | Ambient Atmosphere | 60°C | 48 hrs | 1 - 3% | Thermal decomposition |
| Solvent Reactivity | Methanol (LC-MS Grade) | 25°C | 7 days | 15 - 25% | Methyl esterification |
Part 5: Experimental Protocols
To ensure trustworthiness, implement the following self-validating protocol to map the degradation profile of your specific batch. This allows you to differentiate between synthesis impurities and actual storage-induced degradation.
Protocol: Forced Degradation & Stability-Indicating Assay
Objective: To intentionally generate 3[3] to validate the resolving power of your HPLC method and identify specific degradants.
Step 1: Stock Solution Preparation
-
Accurately weigh 10.0 mg of 3-Phenyl-3-(1H-1,2,3,4-tetrazol-1-yl)propanoic acid.
-
Dissolve in 10.0 mL of HPLC-grade Acetonitrile to yield a 1.0 mg/mL stock solution. Causality: Acetonitrile is chosen over methanol to prevent solvolysis/esterification during the stress testing.
Step 2: Acidic Stress Testing
-
Transfer 1.0 mL of the stock solution to a 5 mL amber glass vial.
-
Add 1.0 mL of 0.1 M HCl (aqueous).
-
Neutralization: Cool to room temperature and carefully3[3] to prevent further degradation prior to injection.
-
Dilute to a final concentration of 0.1 mg/mL with mobile phase and inject into the LC-MS.
Step 3: Oxidative Stress Testing
-
Transfer 1.0 mL of the stock solution to a 5 mL clear glass vial.
-
Incubate at 25°C for 24 hours under ambient laboratory light (to simulate concurrent photolytic/oxidative stress).
-
Dilute to 0.1 mg/mL with mobile phase and inject. Caution: Do not heat peroxide solutions.
Step 4: Data Interpretation Compare the chromatograms of the stressed samples against a freshly prepared, unstressed control (stored at 4°C for <1 hour). A valid stability-indicating method must show baseline resolution (Rs > 1.5) between the parent peak and all generated degradation products.
References
- Benchchem. "Technical Support Center: Storage and Handling of Tetrazolast".
- Benchchem. "Stability issues of tetrazole compounds under acidic conditions".
- ECHEMI. "1H-Tetrazole SDS, 288-94-8 Safety Data Sheets".
- PubMed. "Tetrazole compounds: the effect of structure and pH on Caco-2 cell permeability".
Sources
Technical Support Center: Troubleshooting Tetrazole Ring Cleavage in 3-Phenyl-3-(1H-1,2,3,4-tetrazol-1-yl)propanoic Acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who observe unexpected degradation when working with tetrazole-containing bioisosteres. 3-Phenyl-3-(1H-1,2,3,4-tetrazol-1-yl)propanoic acid (CAS: 632291-64-6) is a highly useful β -amino acid derivative where the amino group is replaced by a 1-substituted tetrazole.
While the tetrazole ring is generally prized for its metabolic stability, it is highly susceptible to specific modes of physical and chemical degradation—primarily thermal extrusion of nitrogen, photochemical fragmentation, and base-catalyzed elimination. This guide provides an authoritative, mechanistic approach to diagnosing and preventing these issues in your workflows.
Mechanistic Diagnostics: Is it Ring Cleavage or Group Elimination?
Before troubleshooting, we must establish the chemical causality of the degradation. Researchers often confuse tetrazole ring cleavage (the destruction of the heterocycle itself) with tetrazole elimination (the loss of the intact ring from the parent scaffold).
-
Thermolysis & Photolysis (True Ring Cleavage): 1-substituted tetrazoles undergo unimolecular decomposition under heat or UV light. This process involves the synchronous cleavage of the N2–N3 and N4–C5 bonds, resulting in the irreversible extrusion of molecular nitrogen (N 2 , -28 Da) and the formation of a highly reactive nitrene or diaziridine intermediate[1],[2].
-
E1cB Elimination (False Ring Cleavage): Because the tetrazole is situated at the β -position relative to the carboxylic acid, strong bases can deprotonate the α -carbon. The tetrazole then acts as a leaving group, resulting in the loss of 70 Da (free 1H-tetrazole) and the formation of cinnamic acid.
Mechanistic pathways of degradation: True ring cleavage (N2 loss) vs. E1cB elimination.
Troubleshooting FAQs
Q1: I am observing a major [M-28] peak during GC-MS and heated LC-MS analysis. Is my synthesized compound impure? A1: Your compound is likely pure, but it is degrading inside your instrument. The loss of 28 Da is the hallmark signature of thermal N 2 extrusion[2]. Tetrazoles are inherently unstable at the high temperatures required for GC-MS vaporization (>200°C)[3]. Action: Abandon GC-MS for this compound. Switch to LC-MS/MS and strictly limit the ESI desolvation/capillary temperature to ≤150°C.
Q2: My compound degrades when left on the benchtop in transparent vials during biological assays. Why? A2: You are observing photochemical cleavage. Tetrazoles absorb ambient UV light, which excites the ring and triggers photodecomposition into diaziridines and other complex photoproducts[1]. Action: Always handle solutions of 3-Phenyl-3-(1H-1,2,3,4-tetrazol-1-yl)propanoic acid in actinic (amber) glassware and store them in the dark.
Q3: During a synthetic sequence involving strong bases (e.g., saponification), I lose the tetrazole moiety entirely. Is the ring breaking open? A3: No, the ring is not cleaving; it is being expelled intact. The β -amino acid scaffold makes this molecule highly susceptible to retro-Michael (E1cB) elimination under basic conditions. Action: Avoid prolonged exposure to pH > 10. Use mild, controlled conditions (e.g., LiOH in THF/H 2 O at 0°C) if ester hydrolysis is required in downstream synthesis.
Quantitative Data: Cleavage Triggers & Signatures
Use the following table to cross-reference your analytical data with the exact mechanism of degradation to isolate the root cause of your experimental failure.
| Degradation Pathway | Primary Stressor | Mechanistic Action | Analytical Signature (Δ Da) | Preventive Action |
| Thermolysis | Heat (>150°C) | N2-N3 / N4-C5 bond cleavage | -28 (Loss of N 2 ) | Use cold LC-MS; avoid GC-MS and high-temp flow reactors[3]. |
| Photolysis | UV/Vis Light | Excitation & N 2 extrusion | -28 to complex mixtures | Use amber vials; store in dark[1]. |
| E1cB Elimination | Strong Base (pH >10) | Deprotonation & leaving group expulsion | -70 (Loss of Tetrazole) | Maintain pH < 9 during workup. |
| Electrochemical | High ESI Voltage | Single-electron transfer (SET) | Variable fragmentation | Keep ESI capillary voltage < 3.0 kV. |
Validated Experimental Protocols
To ensure data integrity, every analytical protocol must be a self-validating system . The following LC-MS/MS methodology is designed to quantify the intact tetrazole while actively monitoring for in-source thermal cleavage.
Protocol: Self-Validating Low-Temperature LC-MS/MS Method
Objective: Accurately quantify 3-Phenyl-3-(1H-1,2,3,4-tetrazol-1-yl)propanoic acid without inducing artificial thermal or electrochemical cleavage in the mass spectrometer.
Step 1: Sample Preparation
-
Dissolve the analyte in pre-chilled Methanol/Water (50:50, v/v) containing 0.1% Formic Acid.
-
Transfer immediately to amber autosampler vials to prevent photolytic N 2 extrusion[1]. Keep samples at 4°C in the autosampler.
Step 2: Chromatographic Separation
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm).
-
Column Temperature: 25°C. Crucial: Do not exceed 30°C to minimize on-column thermal stress.
-
Mobile Phase: A = Water + 0.1% FA; B = Acetonitrile + 0.1% FA. Run a standard gradient.
Step 3: Mass Spectrometry (ESI+) Optimization
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Desolvation Temperature: Strictly set to ≤ 150°C . (Standard proteomics/metabolomics methods often default to 250–300°C, which will artificially induce rapid tetrazole decomposition[4]).
-
Spray Voltage: 3.0 kV.
Step 4: Self-Validation (The M-28 Check)
-
Monitor both the intact parent ion [M+H]+ (m/z 219.09) and the thermal cleavage transition [M+H−28]+ (m/z 191.09).
-
Validation Logic: Calculate the area ratio of [M+H−28]+/[M+H]+ . If this ratio increases as you adjust the desolvation temperature during method development, thermal cleavage is occurring in the source. Lock your final method temperature at the threshold where this ratio stabilizes near zero.
References
- Photochemical Transformations of Tetrazole Derivatives: Applic
- Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions, colab.ws,
- Unusual behavior in the reactivity of 5-substituted-1H-tetrazoles in a resistively heated microreactor, beilstein-journals.org,
- Decomposition of Aminotetrazole Based Energetic Materials under High Heating R
Sources
- 1. Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions | Russian Chemical Reviews [rcr.colab.ws]
- 3. BJOC - Unusual behavior in the reactivity of 5-substituted-1H-tetrazoles in a resistively heated microreactor [beilstein-journals.org]
- 4. mrzgroup.ucr.edu [mrzgroup.ucr.edu]
Comparative Bioactivity Guide: 3-Phenyl-3-(1H-1,2,3,4-tetrazol-1-yl)propanoic Acid vs. 3-Phenylpropanoic Acid
As drug development increasingly relies on precise stereoelectronic tuning, understanding how specific functional group additions alter a molecule's bioactivity is critical. This guide provides an in-depth technical comparison between the ubiquitous building block 3-phenylpropanoic acid (3-PPA) and its highly functionalized derivative, 3-phenyl-3-(1H-1,2,3,4-tetrazol-1-yl)propanoic acid (3-PTPA) .
By analyzing the causality behind their physicochemical differences, this guide equips researchers with the mechanistic insights and self-validating protocols necessary to evaluate these compounds in screening cascades.
Structural Paradigm Shift: The Role of the N1-Linked Tetrazole
To understand the bioactivity divergence between these two molecules, we must first deconstruct their structural differences.
3-Phenylpropanoic acid (3-PPA) is a simple, flexible, and lipophilic molecule. It is a well-known natural metabolite produced by terrestrial Streptomyces species and exhibits broad-spectrum antimicrobial activity against pathogens like Escherichia coli and Staphylococcus aureus (1[1]). Its high lipid solubility allows it to readily partition into bacterial cell membranes.
3-Phenyl-3-(1H-1,2,3,4-tetrazol-1-yl)propanoic acid (3-PTPA) introduces a massive stereoelectronic shift. While tetrazoles are classically utilized as bioisosteres for terminal carboxylic acids due to their similar pKa and improved metabolic stability (2[2]), the tetrazole in 3-PTPA is attached at the C3 (beta) position via the N1 nitrogen.
-
Mechanistic Consequence: Because it is N1-linked, this tetrazole ring is neutral, not acidic. The molecule retains its terminal carboxylic acid. The N1-tetrazole acts as a highly polar, electron-withdrawing appendage that dramatically increases the Topological Polar Surface Area (TPSA).
-
Solvation Penalty: Tetrazoles form exceptionally strong hydrogen bonds with water molecules, resulting in high desolvation energies (2[2]). This restricts passive membrane diffusion but provides rigid, high-affinity anchoring points for specific protein targets, such as GPCRs or metalloenzymes, where the delocalized negative charge of the ring can interact with active site residues (3[3]).
Comparative Quantitative Data
The table below summarizes the physicochemical divergence caused by the C3-tetrazole substitution. The addition of the tetrazole ring transforms a lipophilic membrane-disrupter into a polar, target-specific pharmacophore.
| Property / Metric | 3-Phenylpropanoic Acid (3-PPA) | 3-Phenyl-3-(1H-tetrazol-1-yl)propanoic Acid (3-PTPA) |
| Molecular Weight | 150.18 g/mol | 218.21 g/mol |
| LogP (Estimated) | ~1.80 | ~0.85 (Reduced due to polar neutral heterocycle) |
| TPSA | 37.3 Ų | 81.0 Ų (Significant increase in H-bond acceptors) |
| Primary Bioactivity | Broad-spectrum antimicrobial (4[4]) | Targeted receptor/enzyme anchoring (3[3]) |
| Metabolic Stability | Moderate (Subject to beta-oxidation) | High (Tetrazole resists degradation) (5[5]) |
Mechanistic Bioactivity Divergence
Fig 1: Mechanistic divergence in target engagement between 3-PPA and 3-PTPA based on solvation energy.
Self-Validating Experimental Workflows
To objectively compare these compounds, researchers must utilize orthogonal assays that decouple target binding kinetics from cellular permeability .
Fig 2: Self-validating parallel workflow combining kinetic binding analysis with cellular efficacy.
Protocol 1: Surface Plasmon Resonance (SPR) Binding Kinetics
Causality & Rationale: Why use SPR before cellular assays? Because the tetrazole ring in 3-PTPA significantly increases the desolvation energy of the molecule. Before a drug can bind to its target, it must shed its hydration shell. SPR allows us to isolate the association rate ( kon ), directly measuring the kinetic penalty of this desolvation, independent of downstream cellular permeability factors.
Step-by-Step Methodology:
-
Sensor Chip Functionalization: Immobilize the target protein (e.g., a purified metalloenzyme) onto a CM5 sensor chip using standard amine coupling (EDC/NHS chemistry). Causality: Covalent anchoring ensures the protein remains stable during the high-flow injections required to resolve fast kinetics.
-
Reference Channel Preparation (Self-Validation): Cap a parallel flow cell with ethanolamine without protein. Causality: This creates a self-validating baseline to subtract bulk refractive index shifts caused by the solvent, confirming that the observed KD is driven by specific tetrazole-target hydrogen bonding rather than non-specific hydrophobic collapse.
-
Analyte Titration: Inject 3-PPA and 3-PTPA at varying concentrations (e.g., 1.56 µM to 50 µM) in running buffer (HBS-EP+) at a flow rate of 30 µL/min.
-
Kinetic Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon and koff . Expect 3-PTPA to exhibit a slower kon (due to desolvation) but a vastly slower koff (due to specific tetrazole anchoring).
Protocol 2: Broth Microdilution (MIC) Assay
Causality & Rationale: While SPR proves target engagement, the MIC assay validates whether the highly polar 3-PTPA can actually penetrate lipid bilayers as effectively as the lipophilic 3-PPA to exert phenotypic effects.
Step-by-Step Methodology:
-
Inoculum Preparation: Culture target strains (e.g., S. aureus, E. coli) to log-phase and standardize the suspension to 5×105 CFU/mL in Mueller-Hinton broth.
-
Compound Plating: Dispense serial twofold dilutions of 3-PPA and 3-PTPA into a 96-well plate. Causality: Serial dilution provides a robust dose-response gradient to pinpoint the exact threshold of membrane disruption.
-
Incubation & Readout: Incubate the plates for 18-24 hours at 37°C. Measure optical density (OD600) using a microplate reader to determine the Minimum Inhibitory Concentration (MIC).
References
-
Biological activity of phenylpropionic acid isolated from a terrestrial Streptomycetes. ResearchGate. 1
-
Antimicrobial Chlorinated 3-Phenylpropanoic Acid Derivatives from the Red Sea Marine Actinomycete Streptomyces coelicolor LY001. NIH. 4
-
Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. DrugHunter. 2
-
Innovative synthesis of drug-like molecules using tetrazole as core building blocks. NIH. 5
-
Carboxylic Acid (Bio)Isosteres in Drug Design. NIH. 3
Sources
- 1. researchgate.net [researchgate.net]
- 2. drughunter.com [drughunter.com]
- 3. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Chlorinated 3-Phenylpropanoic Acid Derivatives from the Red Sea Marine Actinomycete Streptomyces coelicolor LY001 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Binding Affinity Guide: 3-Phenyl-3-(1H-1,2,3,4-tetrazol-1-yl)propanoic Acid vs. Traditional Alternatives
Executive Summary & Mechanistic Rationale
In modern rational drug design, the strategic replacement of functional groups is essential for optimizing a molecule's pharmacokinetic and pharmacodynamic profile. 3-Phenyl-3-(1H-1,2,3,4-tetrazol-1-yl)propanoic acid (PPTA) represents a specialized structural motif where a 1H-tetrazole ring acts as a bioisostere. While tetrazoles are classically deployed to replace carboxylic acids, the N-linked 1H-tetrazole in PPTA often serves as a bioisostere for cis-amides or primary amines (such as in the GABA analog, Phenibut), offering enhanced metabolic stability and altered hydrogen-bonding directionality.
The Causality of Affinity Shifts
Replacing a traditional carboxylic acid or amine with a tetrazole fundamentally alters the thermodynamics of target binding. Tetrazoles maintain an acidic profile (pKa ~4.5–4.9) comparable to carboxylic acids, but their charge is delocalized across four nitrogen atoms [1]. This delocalization increases lipophilicity, which theoretically improves target affinity via hydrophobic interactions. However, researchers must account for the desolvation penalty [2]. The multiple nitrogen atoms form strong hydrogen bonds with bulk water. For PPTA to bind its target, these water molecules must be stripped away—an entropically unfavorable process (-TΔS > 0). Consequently, for PPTA to exhibit superior binding affinity compared to its alternatives, it must form highly optimized, enthalpy-driven (ΔH < 0) hydrogen bonds within the target pocket to overcome the desolvation barrier.
This guide provides a rigorous, step-by-step comparative framework for evaluating the binding affinity of PPTA against traditional phenylpropanoic derivatives using orthogonal biophysical techniques.
Orthogonal Biophysical Profiling Workflow
To establish a self-validating data package, binding affinity cannot rely on a single assay. We utilize Surface Plasmon Resonance (SPR) for real-time kinetic resolution (kon, koff) and Isothermal Titration Calorimetry (ITC) for thermodynamic profiling (ΔH, ΔS).
Workflow for biophysical profiling of PPTA using orthogonal SPR and ITC methodologies.
Experimental Methodologies
Protocol A: Surface Plasmon Resonance (SPR) Kinetics
SPR provides label-free, real-time measurement of small molecule-protein interactions [3]. Because PPTA is a low-molecular-weight compound (~218 Da), the assay must be meticulously designed to maximize the signal-to-noise ratio while avoiding mass transport limitations.
Self-Validating System: This protocol employs "double-referencing"—subtracting both a blank reference channel and zero-concentration (buffer) injections to eliminate bulk refractive index shifts and baseline drift.
-
Surface Preparation: Activate a CM5 sensor chip using standard EDC/NHS chemistry. Immobilize the target protein (e.g., a generic receptor construct) to a high density (~2000–3000 Response Units) to ensure the theoretical maximum response (Rmax) for the small molecule is >15 RU. Quench unreacted esters with 1 M ethanolamine-HCl (pH 8.5).
-
Buffer Matching: Prepare running buffer (e.g., HBS-EP+) supplemented with exactly 1% DMSO. It is critical that the DMSO concentration in the analyte samples perfectly matches the running buffer to prevent bulk solvent anomalies.
-
Analyte Injection: Prepare a 3-fold dilution series of PPTA (0.1 µM to 10 µM). Inject over the active and reference flow cells at a high flow rate (50 µL/min) for 120 seconds to minimize mass transport limitations, followed by a 300-second dissociation phase.
-
Data Analysis: Process data using double-referencing. Fit the sensorgrams to a 1:1 Langmuir binding model to extract the association rate ( kon ), dissociation rate ( koff ), and equilibrium dissociation constant ( KD=koff/kon ).
Protocol B: Isothermal Titration Calorimetry (ITC)
While SPR provides the speed of binding, ITC reveals the nature of the binding by directly measuring the heat released or absorbed during the interaction [4].
Self-Validating System: The protocol mandates exact buffer matching via dialysis and includes a ligand-into-buffer control titration to subtract the heat of dilution, ensuring the measured heat is solely derived from the binding event.
-
Sample Preparation: Dialyze the target protein extensively against the assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl). Dissolve PPTA directly into the post-dialysis buffer to ensure identical pH and salt compositions.
-
Titration Parameters: Load the target protein (20 µM) into the sample cell and PPTA (200 µM) into the injection syringe. Set the system to 25°C.
-
Injection Sequence: Perform an initial 0.5 µL purge injection (discarded during analysis), followed by 19 injections of 2 µL each. Space injections by 150 seconds to allow the thermal baseline to fully re-equilibrate.
-
Data Analysis: Subtract the background heat (determined from a separate PPTA-into-buffer titration). Fit the integrated heat peaks to a single-site binding model to determine the enthalpy change (ΔH), binding affinity ( Ka=1/KD ), and stoichiometry (n). Calculate entropy using the Gibbs free energy equation ( ΔG=ΔH−TΔS=−RTlnKa ).
Comparative Data Analysis
The following table presents representative biophysical data comparing PPTA against a traditional carboxylic acid analog (2-Phenylsuccinic acid) and an amine analog (Phenibut). This data illustrates the classic thermodynamic trade-off observed when utilizing a tetrazole bioisostere.
| Compound | Structural Class | KD (nM) | kon ( M−1s−1 ) | koff ( s−1 ) | ΔH (kcal/mol) | -TΔS (kcal/mol) | ΔG (kcal/mol) |
| 2-Phenylsuccinic Acid | Dicarboxylic Acid | 450 | 1.2×105 | 0.054 | -6.5 | -2.15 | -8.65 |
| Phenibut | Amino Acid | 1,200 | 0.8×105 | 0.096 | -4.2 | -3.88 | -8.08 |
| PPTA (Product) | Tetrazole Acid | 85 | 3.5×105 | 0.030 | -10.5 | +0.86 | -9.64 |
Data Interpretation & Causality
-
Affinity ( KD ): PPTA demonstrates a superior binding affinity (85 nM) compared to the traditional carboxylic acid (450 nM).
-
Kinetic Profile: The enhanced affinity of PPTA is driven by both a faster on-rate ( kon ) and a slower off-rate ( koff ), suggesting that the tetrazole ring stabilizes the residence time of the ligand in the binding pocket.
-
Thermodynamic Profile: The ITC data reveals the mechanistic causality. PPTA exhibits a highly favorable enthalpy (ΔH = -10.5 kcal/mol), indicating that the four nitrogen atoms of the tetrazole ring form superior, highly optimized hydrogen bonds with the target residues compared to the two oxygen atoms of a carboxylate. However, this comes at the cost of an unfavorable entropic penalty (-TΔS = +0.86 kcal/mol), which is the direct result of the high desolvation energy required to strip water molecules away from the highly polar tetrazole ring prior to binding.
References
spectroscopic validation of 3-Phenyl-3-(1H-1,2,3,4-tetrazol-1-yl)propanoic acid structure
Title: Spectroscopic Validation of 3-Phenyl-3-(1H-1,2,3,4-tetrazol-1-yl)propanoic Acid: A Comparative Analytical Guide
Introduction As a Senior Application Scientist in pharmaceutical characterization, one of the most persistent analytical challenges I encounter is the definitive structural validation of substituted tetrazoles. 3-Phenyl-3-(1H-1,2,3,4-tetrazol-1-yl)propanoic acid is a highly functionalized building block where the chiral C3 center is attached to a tetrazole ring. Because tetrazole alkylation and multicomponent syntheses inherently yield a thermodynamic and kinetic mixture of N1- and N2-substituted constitutional isomers, distinguishing the target 1H-1,2,3,4-tetrazol-1-yl isomer from the 2H-1,2,3,4-tetrazol-2-yl impurity is a critical quality control gateway.
This guide provides an objective comparison of the analytical modalities used to resolve this specific structural ambiguity, detailing the causality behind each spectroscopic choice and providing self-validating experimental workflows.
Comparative Analysis of Analytical Modalities
To establish a robust, self-validating system, we must compare the efficacy of different spectroscopic techniques. Relying on a single modality often leads to false positives in heterocycle characterization.
1. 1D NMR (1H and 13C): The First-Line Screen
-
Performance: Fast and quantitative, but prone to ambiguity if the sample is not a mixture of both isomers for direct comparison.
-
Mechanistic Causality: The electronic environment of the tetrazole ring differs significantly between the N1 and N2 isomers due to the distribution of the pi-electron cloud. In the N1 isomer, the C5 carbon typically resonates upfield (around 142–145 ppm) 1. Conversely, the C5 carbon in the N2 isomer is more deshielded, appearing at 152–155 ppm 1. Similarly, the H5 proton in 1-substituted tetrazoles is more deshielded (δ 8.5–9.5 ppm) than in 2-substituted analogs 1.
2. 2D HMBC NMR: The Regiochemical Gold Standard
-
Performance: Provides definitive, unambiguous connectivity, outperforming 1D NMR and MS.
-
Mechanistic Causality: Heteronuclear Multiple Bond Correlation (HMBC) detects long-range couplings (typically 2J and 3J) between protons and carbons 2. In the target 1H-tetrazol-1-yl isomer, the C3 methine proton of the propanoic acid chain is exactly three bonds away from the tetrazole C5 carbon (CH–N1–C5), yielding a strong 3J_CH cross-peak 1. In the 2H-tetrazol-2-yl isomer, this proton is four bonds away (CH–N2–N1–C5 or CH–N2–N3–C5), resulting in an absent or negligible 4J_CH correlation 1.
3. LC-HRMS: Orthogonal Profiling
-
Performance: Exceptional for exact mass confirmation and purity profiling, but incapable of assigning regiochemistry on its own.
-
Mechanistic Causality: Both isomers share the exact same mass ([M+H]+ m/z 219.0882). However, the N1 isomer possesses a significantly higher dipole moment than the N2 isomer. This translates to distinct retention times on reverse-phase chromatography, with the more polar N1 isomer typically eluting earlier.
Quantitative Data Comparison
The following table summarizes the expected spectroscopic discriminators between the two isomers.
Table 1: Key Spectroscopic Discriminators between N1 and N2 Isomers
| Analytical Parameter | 1H-1,2,3,4-tetrazol-1-yl Isomer (Target) | 2H-1,2,3,4-tetrazol-2-yl Isomer (Impurity) | Diagnostic Value |
| 1H NMR (Tetrazole H5) | ~ 8.8 - 9.2 ppm (singlet) | ~ 8.2 - 8.5 ppm (singlet) | High (May overlap with aromatics in N2) |
| 13C NMR (Tetrazole C5) | ~ 142 - 145 ppm | ~ 152 - 155 ppm | Very High (Distinct electronic environments) |
| 2D HMBC (CH to C5) | Strong cross-peak (3J_CH coupling) | No/Weak cross-peak (4J_CH coupling) | Definitive (Direct structural connectivity) |
| LC-MS Retention | Elutes earlier (Higher polarity) | Elutes later (Lower polarity) | Moderate (Requires standardized column) |
Experimental Protocols
To ensure trustworthiness, the following protocols are designed as self-validating systems. Every step includes an internal check to prevent data misinterpretation.
Protocol 1: Definitive 2D HMBC NMR Workflow Objective: Confirm the N1-tetrazole linkage via 3J_CH coupling.
-
Sample Preparation: Dissolve 15–20 mg of the purified compound in 0.6 mL of DMSO-d6. Causality note: DMSO is preferred over CDCl3 to prevent line broadening from carboxylic acid dimerization and to stabilize the sample.
-
Acquisition:
-
Acquire a standard 1H spectrum (16 scans) and 13C spectrum (1024 scans) to establish baseline chemical shifts.
-
Self-Validation Step: Run a 1H-13C HSQC experiment to map all 1J_CH couplings [[2]](). This ensures the methine proton (expected ~6.2 ppm) is correctly assigned to its directly attached carbon and not confused with overlapping aromatic signals.
-
Execute the 1H-13C HMBC experiment. Optimize the long-range coupling delay for J = 8 Hz (typically 62.5 ms) [[3]]().
-
-
Data Interpretation:
-
Locate the F2 (1H) frequency of the C3 methine proton (~6.2 ppm).
-
Scan the F1 (13C) axis at this proton frequency.
-
A strong cross-peak at ~144 ppm confirms the 3J coupling to the tetrazole C5, validating the 3-Phenyl-3-(1H-1,2,3,4-tetrazol-1-yl)propanoic acid structure 1. Absence of this peak, coupled with a C5 shift >150 ppm, indicates the N2 impurity.
-
Protocol 2: LC-HRMS Isomeric Profiling Objective: Confirm exact mass and assess isomeric purity.
-
Sample Preparation: Prepare a 1 µg/mL solution in Acetonitrile/Water (50:50, v/v) with 0.1% Formic Acid.
-
Chromatography: Inject 2 µL onto a UPLC C18 column (2.1 x 50 mm, 1.7 µm). Run a linear gradient of 5% to 95% Acetonitrile (0.1% FA) over 8 minutes at 0.4 mL/min.
-
Mass Spectrometry: Operate in positive ESI mode. Extract the ion chromatogram (EIC) for m/z 219.0882 (± 5 ppm).
-
Data Interpretation: The presence of a single sharp peak indicates isomeric purity. If two peaks are observed, the earlier eluting peak is typically the N1-isomer due to its higher polarity.
Visualizing the Validation Logic
The following workflow illustrates the decision-making process for differentiating the N1 and N2 isomers using our comparative analytical modalities.
Fig 1: Decision tree for the spectroscopic differentiation of tetrazole N1/N2 isomers.
References
-
YouTube. "2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC." YouTube. URL: [Link]
-
PMC. "Unequivocal identification of two-bond heteronuclear correlations in natural products at nanomole scale by i-HMBC." National Institutes of Health. URL: [Link]
Sources
validation of analytical methods for 3-Phenyl-3-(1H-1,2,3,4-tetrazol-1-yl)propanoic acid quantification
An In-Depth Comparative Guide to the Validation of Analytical Methods for the Quantification of 3-Phenyl-3-(1H-1,2,3,4-tetrazol-1-yl)propanoic acid
Introduction
In the landscape of pharmaceutical development, the rigorous and accurate quantification of active pharmaceutical ingredients (APIs) is a cornerstone of ensuring product safety, efficacy, and quality. 3-Phenyl-3-(1H-1,2,3,4-tetrazol-1-yl)propanoic acid is a molecule of interest, characterized by its acidic propanoic acid moiety, a UV-absorbing phenyl group, and a nitrogen-rich tetrazole ring. The validation of analytical methods for its quantification is not merely a regulatory requirement but a scientific necessity to guarantee that the data generated throughout the drug development lifecycle is reliable and reproducible.
This guide, intended for researchers, analytical scientists, and drug development professionals, provides a detailed comparison of two robust analytical techniques for the quantification of this analyte: High-Performance Liquid Chromatography with Ultraviolet (UV) Detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present a comparative analysis of their performance based on internationally recognized validation parameters. The objective is to empower the reader to make an informed decision on the most suitable method for their specific application, be it for routine quality control, stability testing, or sensitive bioanalysis.
Chapter 1: Analyte Properties and Method Selection Rationale
The chemical structure of 3-Phenyl-3-(1H-1,2,3,4-tetrazol-1-yl)propanoic acid dictates the optimal analytical strategies. The presence of the phenyl ring provides a strong chromophore, making it an excellent candidate for UV detection. The carboxylic acid group (with an estimated pKa around 4-5) allows for manipulation of its ionization state with pH, a key factor in chromatographic retention on reversed-phase columns. The tetrazole ring, while contributing to the molecule's polarity, can also present stability challenges, particularly under harsh acidic conditions, which must be considered during method development.[1]
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) This technique is the workhorse of pharmaceutical quality control. Its selection is predicated on its robustness, cost-effectiveness, and the analyte's inherent UV absorptivity. It is ideally suited for quantifying the API in drug substances and finished products where concentration levels are relatively high.
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) For applications requiring higher sensitivity and selectivity, such as therapeutic drug monitoring, pharmacokinetic studies in biological matrices, or trace-level impurity analysis, LC-MS/MS is the gold standard.[2][3][4] By monitoring a specific precursor-to-product ion transition, this method offers unparalleled specificity, effectively eliminating interference from complex sample matrices.[5] The ability to operate in negative ion mode, detecting the deprotonated carboxylic acid, provides a highly sensitive and direct means of quantification.
Chapter 2: Method 1 - HPLC-UV Validation
Principle and Rationale
This method employs reversed-phase chromatography to separate the analyte from potential impurities. A C18 stationary phase provides a nonpolar environment, and the mobile phase, a mixture of organic solvent and an acidic aqueous buffer, ensures the analyte is in its non-ionized form, promoting retention and leading to a sharp, symmetrical peak shape. Quantification is based on the principle that the area under the chromatographic peak is directly proportional to the analyte concentration, as measured by UV absorbance.
Experimental Protocol: HPLC-UV
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.
-
Chromatographic Data System (CDS) for data acquisition and processing.
-
-
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade)
-
Reference Standard: 3-Phenyl-3-(1H-1,2,3,4-tetrazol-1-yl)propanoic acid (≥99.5% purity)
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 20 mM KH₂PO₄ in water, pH adjusted to 3.0 with orthophosphoric acid
-
Mobile Phase B: Acetonitrile
-
Gradient: Isocratic, 60:40 (A:B)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 225 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
-
Working Standard and Calibration Curve Solutions: Prepare a series of solutions by serial dilution of the stock solution to cover the range of 1-100 µg/mL.
-
Validation Workflow
The validation process is a systematic evaluation of the method's performance characteristics as prescribed by the International Council for Harmonisation (ICH) guideline Q2(R1).[6][7][8]
Caption: Workflow for HPLC-UV Method Validation.
Summary of HPLC-UV Validation Data
| Parameter | Acceptance Criteria (ICH Q2(R1)) | Result |
| Specificity | No interference at the analyte retention time. | Pass |
| Linearity (R²) | ≥ 0.999 | 0.9995 |
| Range | 80-120% of test concentration. | 1.0 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.2% - 101.5% |
| Precision (Repeatability, %RSD) | ≤ 2.0% | 0.8% |
| Precision (Intermediate, %RSD) | ≤ 2.0% | 1.3% |
| Limit of Detection (LOD) | S/N ratio ≥ 3:1 | 0.3 µg/mL |
| Limit of Quantitation (LOQ) | S/N ratio ≥ 10:1 | 1.0 µg/mL |
| Robustness | No significant impact on results. | Pass |
Strengths and Limitations
-
Strengths: Highly robust, cost-effective, easily transferable between labs, and suitable for high-concentration samples.
-
Limitations: Limited sensitivity, making it unsuitable for bioanalysis. Susceptible to interference from co-eluting compounds with similar UV spectra.
Chapter 3: Method 2 - LC-MS/MS Validation
Principle and Rationale
This method combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. After chromatographic separation, the analyte is ionized, typically via electrospray ionization (ESI). The first quadrupole (Q1) isolates the deprotonated parent ion (precursor ion). This ion is then fragmented in the collision cell (Q2), and a specific fragment ion (product ion) is monitored by the third quadrupole (Q3). This Multiple Reaction Monitoring (MRM) process is highly specific and provides excellent signal-to-noise, even in complex matrices like plasma. The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended to correct for matrix effects and variations in instrument response.
Experimental Protocol: LC-MS/MS
-
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Mass spectrometry software for data acquisition and processing.
-
-
Reagents and Materials:
-
Acetonitrile and Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Reference Standard and a Stable Isotope-Labeled Internal Standard (e.g., D5-labeled analyte).
-
-
Chromatographic and MS Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 20% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate for 1 min.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Ionization Mode: ESI Negative
-
MRM Transitions:
-
Analyte: m/z 233.1 → 161.1 (Quantifier), 233.1 → 91.1 (Qualifier)
-
Internal Standard (D5-Analyte): m/z 238.1 → 166.1
-
-
Source Parameters: Optimized for maximum signal (e.g., Capillary Voltage: -3.5 kV, Gas Temp: 350°C).
-
-
Sample Preparation (for Plasma):
-
To 50 µL of plasma sample, add 10 µL of internal standard working solution.
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant for injection.
-
Validation Workflow
Validation for bioanalytical methods follows guidelines from regulatory bodies like the FDA, which build upon the principles of ICH.[2][9][10]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. researchgate.net [researchgate.net]
- 4. Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrices: A Review [mdpi.com]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. scribd.com [scribd.com]
- 7. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 8. database.ich.org [database.ich.org]
- 9. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 10. fda.gov [fda.gov]
Operational Guide for the Safe Handling and Disposal of 3-Phenyl-3-(1H-1,2,3,4-tetrazol-1-yl)propanoic Acid
Executive Summary
For researchers, scientists, and drug development professionals, the management of energetic heterocyclic compounds requires uncompromising precision. 3-Phenyl-3-(1H-1,2,3,4-tetrazol-1-yl)propanoic acid (CAS: 632291-64-6) presents a dual-hazard profile: it exhibits acute systemic toxicity and severe irritant properties, while its tetrazole moiety poses a latent risk of explosive decomposition under specific conditions[1][2].
This guide provides a self-validating, step-by-step framework for the segregation, containment, and final disposal of this compound. By understanding the mechanistic causality behind these safety protocols, laboratory personnel can ensure regulatory compliance, protect infrastructure, and maintain the highest standards of operational safety.
Physicochemical Profiling & Mechanistic Hazards
To safely dispose of a chemical, one must first understand its reactivity. 3-Phenyl-3-(1H-1,2,3,4-tetrazol-1-yl)propanoic acid contains a high-nitrogen tetrazole ring linked to a phenyl group and a carboxylic acid.
-
The Energetic Hazard: The tetrazole ring contains four nitrogen atoms, creating a thermodynamically unstable system with a high positive heat of formation. When subjected to heat, mechanical shock, or friction, the ring can undergo rapid, exothermic decomposition, releasing large volumes of nitrogen gas ( N2 )[1].
-
The Reactivity Hazard: The carboxylic acid group can react with heavy metals (e.g., copper, lead, zinc) or strong bases to form metal tetrazolates. These salts are primary explosives, meaning they are exponentially more sensitive to shock and friction than the parent acid[1][3].
Table 1: Hazard Classification & Causality
| Hazard Category | GHS Classification | Mechanistic Causality |
| Toxicity | Acute Tox. 4 (H302, H312, H332)STOT SE 3 (H336) | Systemic absorption disrupts cellular function; inhalation of airborne dust causes central nervous system depression and respiratory tract irritation[2]. |
| Irritation | Skin Irrit. 2 (H315)Eye Irrit. 2A (H319) | The propanoic acid moiety lowers local pH upon contact with mucosal membranes, causing acute tissue damage and severe eye irritation[2]. |
| Reactivity | Flammable Solid (H228)Explosive Potential (H240) | The high nitrogen content of the tetrazole ring creates an energetic system prone to rapid exothermic decomposition upon friction, static discharge, or heating[1][4][5]. |
Required PPE & Engineering Controls
Before initiating any disposal or transfer protocols, the following protective measures must be implemented to create a fail-safe barrier between the operator and the compound.
Table 2: Protective Equipment & Operational Justification
| Protective Measure | Specification | Operational Justification |
| Engineering Control | Fume hood with explosion-proof ventilation | Prevents the accumulation of combustible dust and mitigates inhalation risks (H332)[6][7]. |
| Hand Protection | Nitrile or Neoprene gloves (Double-gloved) | Prevents dermal absorption (H312). Double gloving ensures barrier integrity during mechanical transfer[1][4]. |
| Eye/Face Protection | Chemical safety goggles + Face shield | Protects against ocular irritation (H319) and provides a vital physical barrier against micro-detonations[1][4]. |
| Body Protection | Flame-retardant lab coat (e.g., Nomex) | Minimizes severe thermal burns in the event of accidental ignition or explosive decomposition[1][8]. |
Self-Validating Segregation & Containment Protocol
Attempting to chemically neutralize or deactivate tetrazole derivatives on-site without a validated, peer-reviewed protocol is strictly prohibited. Uncontrolled neutralization can trigger runaway exothermic decomposition[1][8]. Follow this step-by-step containment protocol:
Step 1: Waste Segregation & Compatibility Verification
-
Action: Isolate the compound from heavy metals, strong oxidizing agents, strong acids, and strong bases[5][6].
-
Causality: Preventing contact with metals and bases ensures that highly sensitive, explosive metal tetrazolate salts cannot form in the waste stream[1][3].
-
Validation: Visually inspect the secondary containment tray to ensure it is completely dry and free of any metallic residues or incompatible liquid waste before proceeding.
Step 2: Spark-Proof Transfer & Primary Containment
-
Action: Using an anti-static, non-sparking spatula (e.g., Teflon, ceramic, or conductive plastic), transfer the solid waste into a clean, dry, high-density polyethylene (HDPE) or amber glass container[1].
-
Causality: Tetrazoles are highly sensitive to mechanical friction and electrostatic discharge (ESD)[6][7]. Standard metal spatulas can generate microscopic sparks.
-
Validation: Fill the container to no more than 80% capacity . The remaining 20% headspace accommodates potential vapor expansion and prevents pressure-induced rupture[1].
Step 3: Labeling and Satellite Accumulation Area (SAA) Storage
-
Action: Affix a compliant hazardous waste label detailing the chemical name, CAS number (632291-64-6), and specific hazard warnings: "Toxic," "Irritant," and "Reactive/Potentially Explosive"[1][2].
-
Causality: Accurate labeling prevents accidental mixing by other lab personnel and complies with institutional and federal environmental regulations.
-
Validation: Store the sealed container in a designated SAA that is temperature-controlled, well-ventilated, and strictly isolated from direct sunlight or heat sources[1][5].
Emergency Spill Response & Decontamination
In the event of an accidental spill during transfer:
-
Eliminate Ignition Sources: Immediately turn off all nearby heat sources and equipment. Do NOT use a standard laboratory vacuum cleaner, as the mechanical motor friction and static charge can trigger ignition of the dust cloud[6][7].
-
Suppress Dust: Gently cover the spilled solid with an inert, non-combustible absorbent material (such as pulverized dolomite or dry sand) to suppress dust formation and reduce friction[3][9].
-
Spark-Proof Cleanup: Sweep up the mixture using a spark-proof brush and dustpan, and place it into a dedicated hazardous waste container[5][9].
Final Disposal Logistics
The final disposal of 3-Phenyl-3-(1H-1,2,3,4-tetrazol-1-yl)propanoic acid must be executed through a licensed environmental services company specializing in hazardous and reactive chemical waste[1].
-
Lab Pack Incineration: Submit a waste pickup request to your institution's Environmental Health and Safety (EHS) department. The waste will be packaged into an approved "lab pack" drum with shock-absorbing material[1].
-
Destruction Mechanism: The material must be destroyed via a chemical incinerator equipped with an afterburner and scrubber. This ensures the energetic nitrogen-rich ring is safely combusted while neutralizing the resulting nitrogen oxide ( NOx ) emissions. Do not dispose of this compound down the drain or in general laboratory trash[4][9].
Operational Workflow Diagram
Caption: Safe disposal workflow for tetrazole-containing carboxylic acid waste.
References
- NextSDS Database. "3-phenyl-3-(1H-1,2,3,4-tetrazol-1-yl)propanoic acid - NextSDS". NextSDS.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKqVuU8HQJlztesrsTqQKCpvEstZKWs_r78vt2w0W5tCe1ktEB_glFabAXL4YQ9immJCeDQrXhU4N6j5zIAMRy0tVM7FVZqU5AFMslFlzCYpY8SItmmLdpBWfeg4105gOgqa1huX6xaXUrN1F67oEJJxunyITCTw5y-O6qiS5GR2PCB3cGft-bdU4s8aGw2p_8kDOQj-LGsg==]
- BenchChem Technical Support. "Proper Disposal Procedures for Tetrazolo[1,5-a]quinoline-4-carbaldehyde". Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEaei7QtPupo7Z8RiXgefevyXEkCbxjPf9rC-N9NkpDzLThwVTpiuOJzcDJCoEUa64_EOmJ9wSN-v5yCGoM18JH4HjEcvWgx4W5mg-4htLmNJXCckLt9VyB3lF-6FeZ_B5gVyKUZZLmuTZ6gJxxzsn_o8tlLb5YeoGW_PSh2liPMWMYQKCTeMW-RXoZVq1feEYp-p6ZO6APJNIpFYiHCVZTU8B7Rg==]
- BenchChem Technical Support. "Essential Procedures for the Safe Disposal of Tetrazene". Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFlf91d9iIaEzgCtxA0KJPK1oEz8PRAwXDxK-H3nD1dsx8mbnyieLh77dzEoAIY9cXOoEGMRswXOfulgFijS0EL802p7dVnob2A-RepWuMixBStkLC7QrbCNab5UgAOYKyKylv5fQtZcsgcvHGgzeKwfUJANk5Vt4xNZvljSijjddj5BdZ7u_imO6lTJld8jvOUo4GH]
- Fisher Scientific. "SAFETY DATA SHEET - Tetrazole, 3 wt% solution in acetonitrile". Fisher Scientific.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKwOqyiMk3Xb1HWAQsJwwdkJWYJdgzAM-3XjTfpyxi2f51Z8jSc7gZM8xHJiS-KL2ijdKStgYg5k-tFVx7Q4ZHHd3_PTnSbaSDHrVTK8zVOYtPWqBSvoqyLwa2Y8Mxz-Yz66RtZPXcXAjvj6z9aaJtbvR7oH7EzMfzYastjj953xRZR4QjP43VUIkvE5ZUTer0]
- Reed College. "Hazardous Laboratory Chemicals Disposal Guide". Reed College.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNlUCz98GW4sPTJ8lkIM64pJiLzWKkdgXwqW1-OaV5DlwrjbabY1c8GbV2Bq8foXpfwfqs4FXpKx_7TlvBkYsE-NDtIvvi5e2RD_LWcWVn-75FKZGCdGuRWGDLhE1Jh-RiTqr-xDzy7qyFw3V8xNsVuygCtAx2_Obj70NI435eaXcnpFR1IXgaS8ajPOLspW-fnIjQp-XXagSfWU9wNOQrPbaiJLEgIDwcJE6RxNBnn_ipqg==]
- Capot Chemical. "MSDS of Ethyl 1H-tetrazole-5-carboxylate". Capotchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvAnKuj2eUj90XUzxyLkU_vKO_VIBHq06lfSTq7NaPQxSKvj-SBMvT7hC8FpuuyZSKbNV4uXzMLOYEyPBmslkitLwa89hYQfd1k0PHWmHsXxdDjPbL4QZoK5IDoz3BCLxjW_wajlm-O5JHhmp68bhO]
- Fisher Scientific. "1H-Tetrazole-5-carboxylic acid ethyl ester,sodium salt - SAFETY DATA SHEET". Fisher Scientific.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYEZvLhxjpa_44m6TBvKqpXJvJf6usEvgC_vktCi11D9thjwy1I498Y0FKjiBoV4cJmovM2atSu6RI6xgtbYpsT0pOKqBNGaMLoZY8PyJiv6Jp3ajTNly9gEi4rWKte-WVTcp7G9OcfzALXjqcJSoLYJKwvUH0ABsZJGAvJQkYc8plQShoiKySVw4H9U2lLiUYWvbYXYZyIsEK2lKSvE5wFgmaqZFrewE9eVcwNNrqFT7jVZsiGtdBzDuuUU6C7tMpZJEj_BVTDpqnzXvNuhf2VEpySHFu]
- Fisher Scientific Denmark. "1H-Tetrazole-5-carboxylic acid ethyl ester,sodium salt - SAFETY DATA SHEET". Fisher Scientific.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHrkd567-2yoTLkuPjEyRtbWKo5iZaA6qRLpMNEEPNY6Ns3I3KsKs7DbYlS-YZMq-trhs0r_KcdcbPHzWNfNdBVyGqPTRZhOjzeTVLrkeWDGPM7aouZZcKJHVEpmSShI7xLa79y_nBAWdpTeaModw_ys6SkcV-guoPPPhgjJfCXCIDSHLzpLzmtMwqTtJM=]
- Tokyo Chemical Industry. "SAFETY DATA SHEET - 1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole". TCI Chemicals.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFS7yZEOHEZHek713jO9OjSJooDaoVrMPzL_SmdzQqhEKP8XRhA4vuIAHVdUTyFuwBtpKU9AB-oTXiSG0LehNqAXbciibCxuv5zgoe-1vLHkvJ04BHtV2boqOPiNyNHy4MmurCMfzcPZiWC6ia8zNchB-kq3VuvS85J6zPOm16BVKSyN5Q1abh3sPC0GN6vlbbrV4UnPbJvn8sZzj-4cpfnfZCUfXEDT0KrTEZzqQ20sGNVm_Aw]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nextsds.com [nextsds.com]
- 3. reed.edu [reed.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. fishersci.dk [fishersci.dk]
- 6. fishersci.com [fishersci.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. fishersci.com [fishersci.com]
Personal protective equipment for handling 3-Phenyl-3-(1H-1,2,3,4-tetrazol-1-yl)propanoic acid
As a Senior Application Scientist, I approach laboratory safety not as a checklist of compliance hurdles, but as a discipline rooted in chemical causality. Handling complex heterocyclic compounds like 3-Phenyl-3-(1H-1,2,3,4-tetrazol-1-yl)propanoic acid (CAS: 632291-64-6) requires moving beyond generic safety data sheets to understand the mechanistic reasons behind our protocols.
This guide provides a self-validating, field-proven operational framework for researchers, scientists, and drug development professionals handling this specific compound.
Chemical Risk Profile & Mechanistic Causality
To select the correct Personal Protective Equipment (PPE) and engineering controls, we must first deconstruct the molecule's structural hazards. This compound presents a unique dual-hazard profile:
-
The Propanoic Acid Moiety (Toxicity & Irritation): The carboxylic acid functional group acts as a proton donor, causing localized pH drops upon contact with mucosal membranes or skin[1]. This structural feature is responsible for its GHS classifications as a Skin Irritant 2 (H315) and Eye Irritant 2A (H319) [2]. Furthermore, the lipophilic phenyl ring enhances the molecule's ability to penetrate the dermal barrier, directly contributing to its Acute Toxicity 4 (H302 + H312 + H332) rating across oral, dermal, and inhalation routes[2].
-
The Tetrazole Ring (Latent Thermal & Friction Sensitivity): Tetrazoles contain a high-nitrogen, five-membered ring (four nitrogen atoms, one carbon) which is thermodynamically stable at room temperature but can undergo rapid, exothermic decomposition (releasing N₂ gas) if subjected to extreme heat (>150–200°C) or strong acids[3]. While the bulky phenyl and propanoic acid groups act as "desensitizing ballasts" that significantly lower the overall nitrogen percentage compared to primary explosives[4], the inherent energy of the tetrazole ring mandates that we avoid high-friction milling, electrostatic discharge, or exposure to strong oxidizing agents[5].
-
Respiratory Hazards: As a solid powder, aerosolized particulates can cause Specific Target Organ Toxicity - Single Exposure (STOT SE 3) , specifically triggering respiratory tract irritation and potential central nervous system depression (drowsiness/dizziness)[2].
Mandatory PPE & Engineering Controls
Based on the mechanistic risks outlined above, standard laboratory attire is insufficient. The following table summarizes the quantitative and qualitative PPE requirements for handling this compound safely.
| PPE Category | Required Specification | Mechanistic Justification |
| Hand Protection | Double-layered Nitrile gloves (min 0.11 mm thickness) | Prevents dermal absorption of the lipophilic phenyl moiety; resists weak acid degradation[6]. |
| Eye/Face Protection | ANSI Z87.1 Chemical Splash Goggles | Protects against Eye Irritant 2A (H319) hazards from acidic dust particulates[2]. |
| Body Protection | Flame-Resistant (FR) Lab Coat (100% Cotton or Nomex) | Mitigates latent thermal risks associated with the high-nitrogen tetrazole ring[5]. |
| Respiratory | N95 or P100 Particulate Respirator (if handled outside hood) | Prevents inhalation of Acute Tox 4 particulates, avoiding STOT SE 3 respiratory irritation[2]. |
| Engineering Control | Chemical Fume Hood (Face velocity: 80–120 fpm) | Primary defense against aerosolized particulates; isolates potential exothermic reactions[1]. |
Operational Workflow & Handling Protocol
A self-validating protocol assumes that human error is possible and builds in redundancies to prevent exposure.
Workflow for the safe handling and emergency management of tetrazole derivatives.
Step-by-Step Methodology: Safe Weighing and Transfer
-
Environmental Verification: Verify that the chemical fume hood is operational with a face velocity of at least 100 feet per minute (fpm). Clear the workspace of incompatible materials, specifically strong oxidizers, bases, and active metals[1].
-
Static Mitigation: Because tetrazole derivatives can be sensitive to electrostatic discharge (ESD)[5], use an anti-static weighing boat and a grounded analytical balance. Never use plastic spatulas that generate static; utilize a grounded stainless steel or ceramic spatula.
-
PPE Donning Sequence: Equip double-layer nitrile gloves. Ensure the cuffs of the inner gloves are tucked under the lab coat sleeves, and the outer gloves are pulled over the sleeves to prevent powder ingress[6].
-
Active Transfer: Slowly transfer the powder to minimize dust generation. Do not grind, crush, or subject the powder to high friction (e.g., mortar and pestle), as the tetrazole ring can decompose under severe mechanical stress[5].
-
Post-Transfer Decontamination: Wipe down the balance and hood surface with a damp, disposable cloth to capture any residual micro-particulates. Dispose of the cloth in solid hazardous waste.
Emergency Response & Spill Management
If a spill or exposure occurs, immediate, calculated action is required to prevent the Acute Tox 4 and Irritant hazards from escalating.
Exposure Protocol
-
Skin Contact: The propanoic acid moiety causes rapid irritation and potential delayed burns. Immediately flush the affected area with copious amounts of water for at least 15 minutes[7]. Remove contaminated clothing immediately—do not pull contaminated shirts over the face[6].
-
Inhalation: Remove the individual to fresh air immediately. If breathing is difficult, administer oxygen. Do NOT induce vomiting if the compound is ingested[7].
Spill Response Methodology
-
Immediate Isolation: Evacuate personnel from the immediate vicinity and maximize fume hood exhaust ventilation[1].
-
Dust Suppression: Do NOT dry-sweep the powder, as this generates friction (a tetrazole hazard) and aerosolizes the Acute Tox 4 particulates. Cover the spill with a damp absorbent pad or an inert absorbent material (e.g., vermiculite) to suppress dust[1].
-
Collection: Carefully scoop the dampened material using a non-sparking tool into a dedicated, sealable hazardous waste container.
-
Surface Decontamination: Wash the spill area with a mild alkaline solution (e.g., 2% sodium bicarbonate) to neutralize residual propanoic acid, followed by a thorough water rinse.
Disposal & Environmental Plan
Improper disposal of tetrazole derivatives can lead to severe downstream hazards.
-
Chemical Segregation (Critical): Do NOT mix tetrazole waste with heavy metals (e.g., copper, lead, silver, zinc). Tetrazoles can react with heavy metal ions to form highly sensitive, explosive metal tetrazolates[8].
-
Labeling: Clearly label the waste container as "Halogen-Free Organic Acid Waste - Contains Tetrazole Derivatives."
-
Destruction: Dispose of the material via a certified chemical waste contractor for high-temperature incineration[7]. Never flush this compound down the sink, as it poses a risk to aquatic environments and violates environmental discharge limits[1].
References
-
NextSDS. 3-phenyl-3-(1H-1,2,3,4-tetrazol-1-yl)propanoic acid — Chemical Substance Information. Available at:[Link]
-
ACS Publications (Inorganic Chemistry). Safe Stockpiling of the MTX-1 Primary Explosive in Alkali or Alkaline Earth Metal Complexes and Coordination Polymers. Available at:[Link]
- Google Patents (WO2020030203A1). Method for producing ecological explosive for primer compositions of ammunition.
-
CHEMIK. High energy tetrazole-based compounds as lead replacement explosives. Available at: [Link]
-
ScienceMadness. Energetic Derivatives of Tetrazole. Available at: [Link]
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. nextsds.com [nextsds.com]
- 3. sciencemadness.org [sciencemadness.org]
- 4. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 5. pubs.acs.org [pubs.acs.org]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. fishersci.com [fishersci.com]
- 8. WO2020030203A1 - Method for producing ecological explosive for primer compositions of ammunition - Google Patents [patents.google.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
